molecular formula C29H30ClF3N2O2 B1679671 Dagrocorat hydrochloride CAS No. 1044535-61-6

Dagrocorat hydrochloride

Numéro de catalogue: B1679671
Numéro CAS: 1044535-61-6
Poids moléculaire: 531.0 g/mol
Clé InChI: IHLZSINDEDTWTB-KKVPRZDISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(4bS,7R,8aR)-4b-benzyl-7-hydroxy-N-(2-methylpyridin-3-yl)-7-(trifluoromethyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide;hydrochloride is a complex, stereochemically defined small molecule offered as a high-purity research chemical. Its intricate structure, featuring a hexahydrophenanthrene core, a benzyl group, a trifluoromethyl group, and a 2-methylpyridin-3-yl carboxamide moiety, indicates it is likely a novel chemical entity designed for pharmaceutical and biological research. The presence of the trifluoromethyl group is a common strategy in medicinal chemistry to influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The specific stereochemistry (4bS,7R,8aR) is critical for its intended activity and must be rigorously controlled. This compound is presented as a hydrochloride salt to enhance its stability and solubility in aqueous research buffers. As a research tool, it is intended for use in vitro studies, such as high-throughput screening campaigns, target identification and validation, and structure-activity relationship (SAR) analysis. Researchers can utilize this compound to probe specific biochemical pathways or as a lead structure for the development of new therapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

(4bS,7R,8aR)-4b-benzyl-7-hydroxy-N-(2-methylpyridin-3-yl)-7-(trifluoromethyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29F3N2O2.ClH/c1-19-25(8-5-15-33-19)34-26(35)22-10-12-24-21(16-22)9-11-23-18-28(36,29(30,31)32)14-13-27(23,24)17-20-6-3-2-4-7-20;/h2-8,10,12,15-16,23,36H,9,11,13-14,17-18H2,1H3,(H,34,35);1H/t23-,27+,28-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLZSINDEDTWTB-KKVPRZDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)NC(=O)C2=CC3=C(C=C2)C4(CCC(CC4CC3)(C(F)(F)F)O)CC5=CC=CC=C5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=N1)NC(=O)C2=CC3=C(C=C2)[C@@]4(CC[C@@](C[C@H]4CC3)(C(F)(F)F)O)CC5=CC=CC=C5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044535-61-6
Record name 2-Phenanthrenecarboxamide, 4b,5,6,7,8,8a,9,10-octahydro-7-hydroxy-N-(2-methyl-3-pyridinyl)-4b-(phenylmethyl)-7-(trifluoromethyl)-, hydrochloride (1:1), (4bS,7R,8aR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1044535-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PF-0251802 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1044535616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DAGROCORAT HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL45KV749O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Dagrocorat Hydrochloride: A Deep Dive into its Mechanism of Action as a Selective Glucocorticoid Receptor Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dagrocorat hydrochloride (PF-00251802) is a non-steroidal, selective glucocorticoid receptor modulator (SGRM) that has been investigated for the treatment of inflammatory conditions such as rheumatoid arthritis. As the active metabolite of the prodrug fosdagrocorat, its mechanism of action is centered on the differential regulation of the glucocorticoid receptor (GR), aiming to retain the anti-inflammatory benefits of traditional glucocorticoids while minimizing their associated adverse effects. This technical guide provides a comprehensive overview of the core mechanism of action of dagrocorat, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Mechanism of Action: Dissociated Agonism of the Glucocorticoid Receptor

Dagrocorat is classified as a dissociated agonist of the glucocorticoid receptor (GR). This means it selectively modulates the downstream signaling pathways of the GR, primarily favoring the transrepression pathway, which is associated with anti-inflammatory effects, over the transactivation pathway, which is linked to many of the undesirable side effects of conventional glucocorticoids.[1][2]

Upon binding to the cytosolic GR, dagrocorat induces a conformational change in the receptor, leading to its translocation into the nucleus. Here, the dagrocorat-GR complex primarily interacts with other transcription factors, such as NF-κB and AP-1, to inhibit the expression of pro-inflammatory genes. This process, known as transrepression, is central to its anti-inflammatory efficacy. In contrast, the ability of the dagrocorat-GR complex to directly bind to glucocorticoid response elements (GREs) on DNA and initiate the transcription of genes associated with metabolic side effects (transactivation) is significantly reduced compared to full GR agonists.[3][4]

This "dissociation" between transrepression and transactivation is the cornerstone of the therapeutic hypothesis for dagrocorat, positioning it as a potentially safer alternative to traditional corticosteroid therapy.

Quantitative Data Summary

The following table summarizes the key in vitro pharmacological data for this compound, demonstrating its high affinity for the glucocorticoid receptor and its functional activity profile.

ParameterAssay TypeSpeciesValueReference
Binding Affinity
IC50Glucocorticoid Receptor Fluorescence Polarization Ligand Binding AssayHuman1.31 nM[5]
Functional Activity
IC50Transrepression (inhibition of LPS-induced TNF-alpha release)Human (whole blood)35 nM[5]
IC50Transactivation (inhibition of dexamethasone-induced transactivation)Human (ChaGoK1 cells)8.9 nM[5]
Drug Metabolism
IC50CYP3A Inhibition (time-dependent reversible)Human (liver microsomes)1.3 µM[6]
KiCYP2D6 Inhibition (time-dependent reversible)Human (liver microsomes)0.57 µM[6]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating the activity of dagrocorat.

Glucocorticoid Receptor Signaling Pathway Modulation by Dagrocorat cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dagrocorat Dagrocorat GR_complex Inactive GR Complex (with HSPs) Dagrocorat->GR_complex Binds Active_GR Active Dagrocorat-GR Complex GR_complex->Active_GR Conformational Change Transrepression Transrepression NFkB_AP1 NF-κB / AP-1 Active_GR->NFkB_AP1 Binds to & Inhibits GRE Glucocorticoid Response Elements (GREs) Active_GR->GRE Reduced Binding Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) Transrepression->Proinflammatory_Genes Inhibition of Expression Transactivation Transactivation Metabolic_Genes Metabolic & Side-Effect Related Genes Transactivation->Metabolic_Genes Reduced Activation NFkB_AP1->Proinflammatory_Genes Activates GRE->Metabolic_Genes Activates

Caption: Glucocorticoid Receptor Signaling Pathway Modulation by Dagrocorat.

Experimental Workflow for In Vitro Evaluation of Dagrocorat cluster_binding Receptor Binding Assay cluster_functional Functional Assays cluster_transrepression Transrepression Assay cluster_transactivation Transactivation Assay Binding_Assay Fluorescence Polarization Ligand Binding Assay Binding_Data IC50 for Binding Affinity Binding_Assay->Binding_Data GR_Protein Full-length GR Protein GR_Protein->Binding_Assay Fluorescent_Ligand Fluorescent GR Ligand Fluorescent_Ligand->Binding_Assay Dagrocorat_Binding Dagrocorat Dagrocorat_Binding->Binding_Assay Transrepression_Assay LPS-induced TNF-α Release in Human Whole Blood TNFa_Measurement TNF-α Measurement (e.g., AlphaLISA) Transrepression_Assay->TNFa_Measurement LPS LPS Stimulation LPS->Transrepression_Assay Dagrocorat_TR Dagrocorat Dagrocorat_TR->Transrepression_Assay Transrepression_Data IC50 for Transrepression TNFa_Measurement->Transrepression_Data Transactivation_Assay Dexamethasone-induced Reporter Gene Assay Reporter_Measurement Reporter Gene Product Measurement Transactivation_Assay->Reporter_Measurement Cell_Line Reporter Cell Line (e.g., ChaGoK1) Cell_Line->Transactivation_Assay Dexamethasone Dexamethasone Dexamethasone->Transactivation_Assay Dagrocorat_TA Dagrocorat Dagrocorat_TA->Transactivation_Assay Transactivation_Data IC50 for Transactivation (Antagonist activity) Reporter_Measurement->Transactivation_Data

Caption: Experimental Workflow for In Vitro Evaluation of Dagrocorat.

Detailed Experimental Protocols

The following are representative protocols for the key experiments cited in this guide.

Glucocorticoid Receptor Binding Assay (Fluorescence Polarization)
  • Objective: To determine the binding affinity of dagrocorat to the human glucocorticoid receptor.

  • Principle: This assay measures the competition between a fluorescently labeled GR ligand and an unlabeled test compound (dagrocorat) for binding to the full-length GR protein. The change in polarization of the fluorescent signal is proportional to the amount of fluorescent ligand displaced by the test compound.

  • Materials:

    • Full-length human glucocorticoid receptor protein.

    • Fluorescently labeled GR ligand (e.g., Fluormone™ GS1 Red).

    • Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).

    • This compound stock solution (in DMSO).

    • Microplate reader with fluorescence polarization capabilities.

  • Procedure:

    • Prepare a serial dilution of dagrocorat in the assay buffer.

    • In a microplate, add the GR protein, the fluorescently labeled GR ligand, and the diluted dagrocorat or vehicle control.

    • Incubate the plate at room temperature for a specified period (e.g., 4 hours) to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization of each well using a microplate reader.

    • Calculate the percentage of inhibition of fluorescent ligand binding at each concentration of dagrocorat.

    • Plot the percentage of inhibition against the logarithm of the dagrocorat concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Transrepression Assay (Inhibition of LPS-induced TNF-α Release)
  • Objective: To assess the ability of dagrocorat to inhibit the production of the pro-inflammatory cytokine TNF-α.

  • Principle: This assay uses human whole blood stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, leading to the release of TNF-α. The ability of dagrocorat to suppress this release is quantified.

  • Materials:

    • Fresh human whole blood.

    • Lipopolysaccharide (LPS).

    • This compound stock solution (in DMSO).

    • Culture medium (e.g., RPMI 1640).

    • TNF-α quantification kit (e.g., AlphaLISA).

  • Procedure:

    • Prepare a serial dilution of dagrocorat in the culture medium.

    • In a microplate, pre-incubate the whole blood with the diluted dagrocorat or vehicle control for a specified time (e.g., 45 minutes).

    • Add LPS to each well to stimulate TNF-α production and incubate for an extended period (e.g., 18 hours).

    • Centrifuge the plate to separate the plasma.

    • Measure the concentration of TNF-α in the plasma using a suitable method such as AlphaLISA.

    • Calculate the percentage of inhibition of TNF-α release at each concentration of dagrocorat.

    • Plot the percentage of inhibition against the logarithm of the dagrocorat concentration and fit the data to determine the IC50 value.

Transactivation Assay (Inhibition of Dexamethasone-induced Reporter Gene Expression)
  • Objective: To evaluate the antagonist activity of dagrocorat on GR-mediated gene transactivation.

  • Principle: A reporter cell line containing a GR-responsive reporter gene (e.g., β-galactosidase) is stimulated with a full GR agonist (dexamethasone) to induce reporter gene expression. The ability of dagrocorat to inhibit this induction is measured.

  • Materials:

    • A human cell line expressing the glucocorticoid receptor and a GR-responsive reporter gene (e.g., ChaGo-K1 cells).

    • Dexamethasone.

    • This compound stock solution (in DMSO).

    • Cell culture medium and reagents.

    • Reagents for quantifying the reporter gene product.

  • Procedure:

    • Seed the reporter cells in a microplate and allow them to adhere.

    • Treat the cells with a fixed concentration of dexamethasone in the presence of a serial dilution of dagrocorat or vehicle control.

    • Incubate the cells for a specified period (e.g., 24 hours) to allow for reporter gene expression.

    • Lyse the cells and measure the activity of the reporter gene product (e.g., β-galactosidase activity).

    • Calculate the percentage of inhibition of dexamethasone-induced reporter gene expression at each concentration of dagrocorat.

    • Plot the percentage of inhibition against the logarithm of the dagrocorat concentration to determine the IC50 value for antagonist activity.

Conclusion

This compound's mechanism of action as a selective glucocorticoid receptor modulator, characterized by its high binding affinity and preferential transrepression activity, represents a targeted approach to anti-inflammatory therapy. The quantitative data and experimental protocols presented in this guide provide a robust framework for understanding and further investigating the pharmacological properties of this compound. The ability to dissociate the anti-inflammatory effects from the metabolic side effects of glucocorticoids holds significant promise for the development of safer and more effective treatments for a range of inflammatory and autoimmune diseases. Although the clinical development of dagrocorat was discontinued, the principles of its mechanism of action continue to inform the design of next-generation SGRMs.

References

Dagrocorat Hydrochloride: A Deep Dive into a Selective Glucocorticoid Receptor Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dagrocorat hydrochloride (PF-00251802) is a non-steroidal, selective glucocorticoid receptor modulator (SGRM) that has been investigated for its potential therapeutic applications, primarily in rheumatoid arthritis. As a partial agonist of the glucocorticoid receptor (GR), Dagrocorat was designed to dissociate the anti-inflammatory effects of glucocorticoids, mediated by transrepression, from their adverse metabolic effects, which are largely driven by transactivation. This technical guide provides a comprehensive overview of the preclinical and clinical data on Dagrocorat and its prodrug, Fosdagrocorat (PF-04171327), with a focus on its mechanism of action, pharmacological profile, and clinical efficacy.

Introduction to Selective Glucocorticoid Receptor Modulators (SGRMs)

Glucocorticoids are potent anti-inflammatory and immunosuppressive agents, but their long-term use is limited by a wide range of side effects. The therapeutic actions of glucocorticoids are primarily mediated through the glucocorticoid receptor (GR), a ligand-activated transcription factor. The binding of a glucocorticoid to GR can lead to two distinct downstream signaling pathways:

  • Transrepression: The activated GR monomer interacts with other transcription factors, such as NF-κB and AP-1, to inhibit the expression of pro-inflammatory genes. This pathway is thought to be responsible for the majority of the anti-inflammatory effects of glucocorticoids.

  • Transactivation: The activated GR dimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to their increased expression. This pathway is associated with many of the metabolic side effects of glucocorticoids, such as hyperglycemia and osteoporosis.

SGRMs are a class of compounds designed to selectively engage the transrepression pathway while minimizing transactivation, thereby offering a potentially improved therapeutic window compared to traditional glucocorticoids.

This compound: Chemical and Physical Properties

Dagrocorat is a non-steroidal molecule with a complex chemical structure. Its hydrochloride salt is the form that has been used in pharmaceutical development.

PropertyValue
Chemical Name (4bS,7R,8aR)-4b-Benzyl-7-hydroxy-N-(2-methylpyridin-3-yl)-7-(trifluoromethyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide hydrochloride
Molecular Formula C29H30ClF3N2O2
Molecular Weight 531.01 g/mol
CAS Number 1044535-61-6
Appearance Off-white to light yellow solid

Mechanism of Action

Dagrocorat acts as a partial agonist of the glucocorticoid receptor. Its selectivity is believed to stem from its ability to induce a specific conformational change in the GR, favoring the monomeric state that engages in transrepression over the dimeric state required for transactivation.

Dagrocorat Dagrocorat GR_cytoplasm Inactive GR (in cytoplasm) Dagrocorat->GR_cytoplasm Binds to Dagrocorat->GR_cytoplasm GR_active_mono Active GR (Monomer) GR_cytoplasm->GR_active_mono Activates GR_active_di Active GR (Dimer) GR_cytoplasm->GR_active_di Activates (less favored) NFkB_AP1 NF-κB / AP-1 GR_active_mono->NFkB_AP1 Inhibits Anti_inflammatory Anti-inflammatory Effects GR_active_mono->Anti_inflammatory Leads to GRE GRE GR_active_di->GRE Binds to Side_Effects Metabolic Side Effects GR_active_di->Side_Effects Leads to Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB_AP1->Proinflammatory_Genes Promotes Proinflammatory_Genes->Anti_inflammatory Metabolic_Genes Metabolic Gene Expression GRE->Metabolic_Genes Promotes Metabolic_Genes->Side_Effects

Figure 1: Dagrocorat's Selective Glucocorticoid Receptor Modulation Pathway.

Pharmacological Profile

Binding Affinity and Selectivity

Dagrocorat exhibits high affinity for the human glucocorticoid receptor. Its selectivity has been a key focus of its development, aiming to minimize off-target effects at other steroid receptors.

ReceptorAssay TypeParameterValueReference
Glucocorticoid Receptor (GR) Fluorescence PolarizationIC501.31 nM
Glucocorticoid Receptor (GR) Transrepression (LPS-induced TNF-alpha release)pIC507.46 (IC50 ≈ 35 nM)
Glucocorticoid Receptor (GR) Transactivation (dexamethasone-induced)pIC508.05 (IC50 ≈ 8.9 nM)

No comprehensive public data is available for the binding affinities of Dagrocorat to the Progesterone Receptor (PR), Androgen Receptor (AR), Mineralocorticoid Receptor (MR), and Estrogen Receptor (ER).

Pharmacokinetics

Dagrocorat is the active metabolite of the prodrug Fosdagrocorat. Fosdagrocorat was developed to improve the pharmacokinetic properties of Dagrocorat. Following oral administration, Fosdagrocorat is rapidly converted to Dagrocorat.

ParameterSpeciesValue
Active Metabolite HumanPF-00251802 (Dagrocorat)
Further Metabolite HumanPF-04015475
CYP Inhibition (Dagrocorat) Human Liver MicrosomesCYP3A (IC50 = 1.3 µM), CYP2D6 (Ki = 0.57 µM)

Preclinical Studies

Preclinical studies have been conducted to evaluate the efficacy and safety of Dagrocorat and Fosdagrocorat in various models.

In Vitro Anti-inflammatory Activity

Dagrocorat has demonstrated potent anti-inflammatory effects in vitro, consistent with its mechanism of action. A key assay to assess the transrepression activity of SGRMs is the inhibition of lipopolysaccharide (LPS)-induced cytokine production in immune cells.

start Immune Cells (e.g., human whole blood) preincubation Pre-incubation with Dagrocorat start->preincubation lps_stimulation LPS Stimulation preincubation->lps_stimulation incubation Incubation lps_stimulation->incubation measurement Measure Cytokine Levels (e.g., TNF-α) incubation->measurement result Inhibition of Cytokine Release measurement->result

Figure 2: Experimental Workflow for In Vitro Anti-inflammatory Assay.
In Vivo Models of Arthritis

The efficacy of Fosdagrocorat has been evaluated in animal models of rheumatoid arthritis, such as the collagen-induced arthritis (CIA) model in rodents. These studies have been crucial in establishing the proof-of-concept for its anti-inflammatory and disease-modifying potential. While specific protocols from proprietary studies are not publicly available, a general methodology for such studies is outlined below.

Experimental Protocol: Collagen-Induced Arthritis (CIA) Model

  • Induction of Arthritis: Male rodents (e.g., DBA/1 mice) are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection is typically given 21 days later.

  • Treatment: Once arthritis is established (typically around day 25-30), animals are randomized to receive daily oral doses of Fosdagrocorat, a positive control (e.g., prednisone), or vehicle.

  • Assessment of Disease Activity: Disease severity is monitored regularly by scoring paw swelling and erythema. Body weight and overall health are also monitored.

  • Histopathological Analysis: At the end of the study, joints are collected for histological examination to assess inflammation, cartilage destruction, and bone erosion.

  • Biomarker Analysis: Blood samples may be collected to measure levels of inflammatory cytokines and biomarkers of bone turnover.

Clinical Development in Rheumatoid Arthritis

Fosdagrocorat has undergone Phase I and Phase II clinical trials for the treatment of rheumatoid arthritis.

Phase II Clinical Trial (NCT01393639)

A key Phase IIb, randomized, double-blind, placebo- and active-controlled study evaluated the efficacy and safety of various doses of Fosdagrocorat in patients with moderate to severe rheumatoid arthritis on a stable background of methotrexate.

Study Design:

  • Participants: 323 patients with active RA.

  • Interventions:

    • Fosdagrocorat (1 mg, 5 mg, 10 mg, or 15 mg) once daily

    • Prednisone (5 mg or 10 mg) once daily

    • Placebo once daily

  • Duration: 8 weeks of treatment followed by a 4-week taper period.

  • Primary Endpoints:

    • American College of Rheumatology 20% improvement (ACR20) response at week 8.

    • Percentage change from baseline in biomarkers of bone formation (procollagen type 1 N-terminal peptide [P1NP]) and resorption (urinary N-telopeptide to urinary creatinine ratio [uNTx:uCr]) at week 8.

Key Efficacy Results:

Treatment GroupACR20 Response Rate at Week 8 (%)Change from Baseline in DAS28-4(CRP) at Week 2
Fosdagrocorat 10 mg69%-1.69
Fosdagrocorat 15 mg73%Not reported in this specific study
Fosdagrocorat 25 mgNot included in this study-2.22
Prednisone 5 mg51%-1.17
Prednisone 10 mg71%Not reported in this specific study
Placebo37%-0.96

Data compiled from multiple Phase II studies for comprehensive overview.

Key Safety and Biomarker Findings:

  • Fosdagrocorat at 10 mg and 15 mg demonstrated efficacy similar to 10 mg of prednisone.

  • The effects on bone formation biomarkers (P1NP) for Fosdagrocorat 1 mg, 5 mg, and 10 mg were non-inferior to prednisone 5 mg.

  • All doses of Fosdagrocorat were reported to reduce glycosylated hemoglobin (HbA1c) levels.

RA_Patients Patients with Moderate to Severe Rheumatoid Arthritis Randomization Randomization RA_Patients->Randomization Fosda_1mg Fosdagrocorat 1 mg Randomization->Fosda_1mg Fosda_5mg Fosdagrocorat 5 mg Randomization->Fosda_5mg Fosda_10mg Fosdagrocorat 10 mg Randomization->Fosda_10mg Fosda_15mg Fosdagrocorat 15 mg Randomization->Fosda_15mg Pred_5mg Prednisone 5 mg Randomization->Pred_5mg Pred_10mg Prednisone 10 mg Randomization->Pred_10mg Placebo Placebo Randomization->Placebo Treatment 8 Weeks of Treatment Fosda_1mg->Treatment Fosda_5mg->Treatment Fosda_10mg->Treatment Fosda_15mg->Treatment Pred_5mg->Treatment Pred_10mg->Treatment Placebo->Treatment Taper 4 Week Taper Treatment->Taper Endpoints Primary Endpoints Assessed (ACR20, Bone Biomarkers) Taper->Endpoints

Figure 3: Overview of the Phase IIb Clinical Trial Design for Fosdagrocorat.

Conclusion and Future Directions

This compound, as a selective glucocorticoid receptor modulator, has demonstrated a promising pharmacological profile with potent anti-inflammatory effects. Clinical trials with its prodrug, Fosdagrocorat, in rheumatoid arthritis have shown comparable efficacy to standard glucocorticoid therapy with potential for an improved safety profile, particularly concerning bone metabolism. However, the development of Dagrocorat and Fosdagrocorat was discontinued, and they have not been marketed. The reasons for discontinuation have not been fully disclosed in the public domain.

Despite the halt in its development, the data generated for Dagrocorat contributes valuable insights into the field of SGRMs. The principle of dissociating the transrepression and transactivation pathways of the glucocorticoid receptor remains a compelling strategy for developing safer and more effective anti-inflammatory therapies. Further research in this area, building upon the lessons learned from compounds like Dagrocorat, holds the potential to address significant unmet medical needs in a variety of inflammatory and autoimmune diseases.

Dagrocorat Hydrochloride: A Deep Dive into its Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dagrocorat hydrochloride (PF-00251802) is a selective glucocorticoid receptor modulator (SGRM) that was under investigation for the treatment of rheumatoid arthritis.[1] As a non-steroidal, steroidal-like compound, it was designed to retain the anti-inflammatory properties of traditional glucocorticoids while potentially mitigating their associated adverse effects.[1] Dagrocorat is a partial agonist of the glucocorticoid receptor (GR) and is the active metabolite of the prodrug fosdagrocorat (PF-04171327).[2] Although its clinical development was discontinued during Phase I trials, the pharmacological profile of dagrocorat provides valuable insights into the development of dissociated GR agonists.[1] This technical guide offers an in-depth review of the available preclinical and early clinical data on this compound.

Mechanism of Action

This compound exerts its effects as a selective, high-affinity partial agonist of the glucocorticoid receptor.[2][3] The prevailing hypothesis for the action of SGRMs like dagrocorat is the differential regulation of gene expression through transrepression and transactivation. It is believed that the anti-inflammatory effects of glucocorticoids are primarily mediated by transrepression, where the GR complex inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. Conversely, many of the undesirable side effects are thought to arise from transactivation, where the GR directly binds to glucocorticoid response elements (GREs) on DNA to upregulate the expression of certain genes. Dagrocorat was designed to preferentially induce transrepression over transactivation, thereby "dissociating" the desired anti-inflammatory effects from the unwanted metabolic and other side effects.

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dagrocorat Dagrocorat GR_complex GR-Hsp90 Complex Dagrocorat->GR_complex Binding & Dissociation of Hsp90 Dagrocorat_GR Dagrocorat-GR Complex GR_complex->Dagrocorat_GR Dagrocorat_GR_dimer Dagrocorat-GR Dimer Dagrocorat_GR->Dagrocorat_GR_dimer Nuclear Translocation & Dimerization NFkB_AP1 NF-κB / AP-1 Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB_AP1->Proinflammatory_Genes Activation GRE GRE Metabolic_Genes Metabolic & Adverse Effect Gene Expression GRE->Metabolic_Genes Activation Dagrocorat_GR_dimer->NFkB_AP1 Tethering & Inhibition (Transrepression) Dagrocorat_GR_dimer->GRE Reduced Binding (Transactivation)

Dagrocorat's Dissociated Mechanism of Action.

Pharmacodynamics

Receptor Binding and Functional Activity

Dagrocorat demonstrates high-affinity binding to the human glucocorticoid receptor. In vitro assays have quantified its binding and functional potency.

Table 1: In Vitro Pharmacodynamic Properties of Dagrocorat

ParameterAssay TypeSpeciesValue
GR Binding Affinity (IC50) Fluorescence PolarizationHuman1.31 nM
Transrepression (IC50) Inhibition of LPS-induced TNF-α releaseHuman35 nM
Transactivation (IC50) Inhibition of dexamethasone-induced transactivationHuman8.9 nM
Experimental Protocols

While detailed, step-by-step proprietary protocols are not publicly available, the principles of the assays used to characterize dagrocorat can be described as follows:

  • Glucocorticoid Receptor Binding Assay (Fluorescence Polarization): This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled GR ligand from the purified, full-length human glucocorticoid receptor. The change in fluorescence polarization is proportional to the amount of fluorescent ligand displaced by the test compound, from which the IC50 is determined.

cluster_workflow Fluorescence Polarization Binding Assay Workflow start Start prepare_reagents Prepare Reagents: - Fluorescent GR Ligand - Purified Human GR - Dagrocorat dilutions start->prepare_reagents incubate Incubate Reagents prepare_reagents->incubate measure_fp Measure Fluorescence Polarization incubate->measure_fp calculate_ic50 Calculate IC50 measure_fp->calculate_ic50 end End calculate_ic50->end cluster_metabolism Dagrocorat Metabolism and CYP Interactions Fosdagrocorat Fosdagrocorat (Prodrug) Dagrocorat Dagrocorat (Active) Fosdagrocorat->Dagrocorat Rapid Conversion N_oxide N-oxide Metabolite (Inactive) Dagrocorat->N_oxide Metabolism CYP3A CYP3A Dagrocorat->CYP3A Inhibition CYP2D6 CYP2D6 Dagrocorat->CYP2D6 Inhibition CYP3A->N_oxide

References

In Vitro Characterization of Dagrocorat Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dagrocorat hydrochloride (PF-00251802) is a selective, high-affinity partial agonist of the glucocorticoid receptor (GR) that has been investigated for the treatment of rheumatoid arthritis. As a non-steroidal selective glucocorticoid receptor modulator (SGRM), Dagrocorat was designed to retain the anti-inflammatory properties of traditional glucocorticoids while potentially reducing the incidence of adverse effects. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies for pivotal assays, and illustrating the relevant biological pathways and experimental workflows.

Introduction

Glucocorticoids are potent anti-inflammatory and immunosuppressive agents, but their long-term use is associated with significant side effects. The development of Selective Glucocorticoid Receptor Modulators (SGRMs) like Dagrocorat represents a therapeutic strategy to dissociate the beneficial anti-inflammatory effects (primarily mediated by transrepression) from the detrimental metabolic and endocrine effects (largely associated with transactivation). Dagrocorat is described as a "dissociable" agonist, suggesting a preference for the transrepression pathway. This guide will delve into the in vitro data that substantiates this profile.

Pharmacological Profile: Interaction with the Glucocorticoid Receptor

Dagrocorat is a high-affinity ligand for the glucocorticoid receptor. Its characterization as a partial agonist is based on its ability to elicit a submaximal response compared to full agonists like dexamethasone in transactivation assays, while effectively repressing pro-inflammatory signaling pathways.

Quantitative Data Summary

While specific binding affinity values (Kᵢ or Kₔ) and detailed transactivation/transrepression data for Dagrocorat are not publicly available in the reviewed literature, the following table outlines the types of in vitro assays typically used to characterize SGRMs and the expected profile for a compound like Dagrocorat.

Parameter Assay Type Expected Value/Result for Dagrocorat
Receptor Binding Affinity Competitive Radioligand Binding AssayHigh affinity, likely in the low nanomolar range (nM)
GR Transactivation Potency Glucocorticoid Response Element (GRE)-driven Reporter Gene AssayPartial agonism; lower Emax and potentially different EC₅₀ compared to full agonists (e.g., dexamethasone)
GR Transrepression Potency NF-κB or AP-1 driven Reporter Gene AssayPotent inhibition of pro-inflammatory signaling (e.g., TNF-α induced NF-κB activation)
Experimental Protocols

Objective: To determine the binding affinity (Kᵢ) of Dagrocorat for the human glucocorticoid receptor.

Methodology:

  • Preparation of GR-containing cell lysates: Human cells overexpressing the glucocorticoid receptor (e.g., A549 cells) are cultured and harvested. The cells are lysed to release the cytosolic fraction containing the GR.

  • Competitive Binding: A constant concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) is incubated with the cell lysate in the presence of increasing concentrations of unlabeled this compound.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Unbound radioligand is then separated from receptor-bound radioligand using a method such as dextran-coated charcoal adsorption or filtration.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of Dagrocorat. The IC₅₀ (the concentration of Dagrocorat that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Objective: To assess the ability of Dagrocorat to activate gene expression through the glucocorticoid response element (GRE).

Methodology:

  • Cell Culture and Transfection: A suitable human cell line (e.g., HEK293 or A549) is co-transfected with an expression vector for the human glucocorticoid receptor and a reporter plasmid containing a GRE upstream of a reporter gene (e.g., luciferase or β-galactosidase).

  • Compound Treatment: The transfected cells are treated with increasing concentrations of this compound or a full agonist control (e.g., dexamethasone).

  • Cell Lysis and Reporter Gene Assay: After an appropriate incubation period, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

  • Data Analysis: The reporter gene activity is plotted against the compound concentration. A dose-response curve is generated to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect) for Dagrocorat, which is then compared to the full agonist.

Objective: To evaluate the ability of Dagrocorat to repress the activity of the pro-inflammatory transcription factor NF-κB.

Methodology:

  • Cell Culture and Transfection: Cells (e.g., HeLa or A549) are co-transfected with a reporter plasmid containing an NF-κB response element upstream of a reporter gene.

  • Compound Pre-treatment and Stimulation: The cells are pre-treated with increasing concentrations of this compound for a defined period. Subsequently, they are stimulated with an inflammatory agent, such as tumor necrosis factor-alpha (TNF-α), to activate the NF-κB pathway.

  • Cell Lysis and Reporter Gene Assay: Following stimulation, the cells are lysed, and the reporter gene activity is quantified.

  • Data Analysis: The inhibition of TNF-α-induced reporter gene activity is plotted against the concentration of Dagrocorat. An IC₅₀ value, representing the concentration at which Dagrocorat inhibits 50% of the NF-κB activity, is determined.

Interaction with Cytochrome P450 Enzymes

Dagrocorat has been shown to be a time-dependent reversible inhibitor of key drug-metabolizing enzymes.

Quantitative Data Summary
Enzyme Parameter Value (μM) System
CYP3AIC₅₀1.3Human Liver Microsomes
CYP2D6Kᵢ0.57Human Liver Microsomes

Data sourced from MedChemExpress and APExBIO product descriptions.[1][2]

Experimental Protocol: CYP Inhibition Assay (Human Liver Microsomes)

Objective: To determine the inhibitory potential of Dagrocorat on major CYP450 isoforms.

Methodology:

  • Incubation Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, a NADPH-generating system (as a cofactor), and a specific probe substrate for the CYP isoform of interest (e.g., midazolam for CYP3A4, bufuralol for CYP2D6).

  • Inhibitor Addition: this compound is added to the incubation mixture at various concentrations. For time-dependent inhibition, a pre-incubation of Dagrocorat with the microsomes and NADPH-generating system is performed before the addition of the probe substrate.

  • Reaction Initiation and Termination: The reaction is initiated by the addition of the probe substrate (or NADPH for time-dependent assays) and incubated at 37°C. The reaction is stopped after a specific time by adding a quenching solution (e.g., acetonitrile).

  • Metabolite Quantification: The formation of the specific metabolite of the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The rate of metabolite formation in the presence of Dagrocorat is compared to the vehicle control. The IC₅₀ value is determined by plotting the percentage of inhibition against the Dagrocorat concentration. For time-dependent inhibition, the inactivation rate constant (kᵢₙₐ꜀ₜ) and the inhibition constant (Kᵢ) are determined from the data.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by Dagrocorat and the general workflow for its in vitro characterization.

GR_Signaling_Pathway cluster_transrepression Transrepression (Anti-inflammatory) cluster_transactivation Transactivation (Potential Side Effects) Dagrocorat_TR Dagrocorat GR_TR Glucocorticoid Receptor (GR) Dagrocorat_TR->GR_TR Binds & Activates NFkB_AP1 NF-κB / AP-1 GR_TR->NFkB_AP1 Inhibits Inflammatory_Genes Inflammatory Gene Expression (e.g., Cytokines) NFkB_AP1->Inflammatory_Genes Activates Dagrocorat_TA Dagrocorat (Partial Agonist) GR_TA Glucocorticoid Receptor (GR) Dagrocorat_TA->GR_TA Binds & Partially Activates GRE Glucocorticoid Response Element (GRE) GR_TA->GRE Binds Target_Genes Target Gene Expression GRE->Target_Genes Regulates

Caption: Glucocorticoid Receptor signaling pathways modulated by Dagrocorat.

In_Vitro_Characterization_Workflow cluster_primary_pharmacology Primary Pharmacology cluster_secondary_pharmacology Secondary Pharmacology (ADME-Tox) Binding_Assay GR Binding Assay (Determine Kᵢ) Data_Analysis Data Analysis & Profile Generation Binding_Assay->Data_Analysis Transactivation_Assay GR Transactivation Assay (Determine EC₅₀, Emax) Transactivation_Assay->Data_Analysis Transrepression_Assay GR Transrepression Assay (Determine IC₅₀) Transrepression_Assay->Data_Analysis CYP_Inhibition CYP450 Inhibition Assay (Determine IC₅₀, Kᵢ) CYP_Inhibition->Data_Analysis Metabolic_Stability Metabolic Stability Assay Metabolic_Stability->Data_Analysis Start This compound Start->Binding_Assay Start->Transactivation_Assay Start->Transrepression_Assay Start->CYP_Inhibition Start->Metabolic_Stability

Caption: General workflow for the in vitro characterization of Dagrocorat.

Conclusion

The in vitro characterization of this compound indicates that it is a selective, high-affinity partial agonist of the glucocorticoid receptor. Its profile suggests a dissociation between the transrepression and transactivation pathways, which is a desirable characteristic for a novel anti-inflammatory agent. Furthermore, its interaction with key CYP450 enzymes has been quantified, providing important information for potential drug-drug interactions. This technical guide provides a foundational understanding of the in vitro properties of Dagrocorat, though further detailed studies would be necessary to fully elucidate its complete pharmacological profile.

References

The Dissociated Glucocorticoid Receptor Agonist: A Technical Overview of Dagrocorat Hydrochloride's Impact on Cellular Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the cellular pathways modulated by Dagrocorat hydrochloride (PF-00251802), a selective glucocorticoid receptor modulator (SGRM). Developed for researchers, scientists, and professionals in drug development, this document details the mechanism of action, summarizes key quantitative data, and outlines the experimental protocols used to elucidate the compound's effects. Dagrocorat, and its prodrug Fosdagrocorat (PF-04171327), represent a therapeutic approach designed to separate the anti-inflammatory effects of glucocorticoids from their associated adverse metabolic effects.

Core Mechanism of Action: Dissociated Glucocorticoid Receptor Agonism

Dagrocorat is a non-steroidal, selective partial agonist of the glucocorticoid receptor (GR)[1][2][3][4][5][6]. The primary mechanism of action of Dagrocorat is centered on the principle of "dissociated" agonism, which involves the differential regulation of the two main signaling pathways of the GR: transrepression and transactivation.

Transrepression: This pathway is largely responsible for the anti-inflammatory effects of glucocorticoids. The Dagrocorat-GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interference prevents the transcription of genes encoding inflammatory cytokines, chemokines, and adhesion molecules.

Transactivation: In this pathway, GR homodimers bind to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to their transcription. This pathway is associated with many of the undesirable side effects of glucocorticoid therapy, such as metabolic dysregulation and bone density loss.

Dagrocorat is designed to preferentially induce transrepression while having a reduced effect on transactivation, thus aiming for a profile with potent anti-inflammatory activity and an improved safety margin compared to traditional glucocorticoids.

Cellular Signaling Pathways Modulated by Dagrocorat

The cellular effects of Dagrocorat are primarily mediated through its modulation of the glucocorticoid receptor, leading to the downstream regulation of key inflammatory signaling cascades.

The Glucocorticoid Receptor Signaling Pathway

Upon binding to the cytoplasmic GR, Dagrocorat induces a conformational change in the receptor, causing it to translocate to the nucleus. Within the nucleus, the Dagrocorat-GR complex primarily engages in protein-protein interactions with NF-κB and AP-1, effectively blocking their ability to promote the transcription of pro-inflammatory genes. This "tethering" mechanism is the cornerstone of its anti-inflammatory action.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dagrocorat Dagrocorat GR Glucocorticoid Receptor (GR) Dagrocorat->GR Binds Dagrocorat_GR Dagrocorat-GR Complex GR->Dagrocorat_GR Translocates NFkB NF-κB Dagrocorat_GR->NFkB Inhibits (Transrepression) AP1 AP-1 Dagrocorat_GR->AP1 Inhibits (Transrepression) ProInflammatory_Genes Pro-inflammatory Gene Transcription NFkB->ProInflammatory_Genes Activates AP1->ProInflammatory_Genes Activates Inflammation Inflammation ProInflammatory_Genes->Inflammation

Dagrocorat's primary mechanism of action.
NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In inflammatory conditions, NF-κB is activated and translocates to the nucleus, where it drives the expression of numerous pro-inflammatory genes. Dagrocorat, through the GR, interferes with this process, leading to a reduction in the production of inflammatory mediators.

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Inflammatory_Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive Degrades NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Translocates Dagrocorat_GR Dagrocorat-GR Complex Dagrocorat_GR->NFkB_active Inhibits ProInflammatory_Genes Pro-inflammatory Gene Transcription NFkB_active->ProInflammatory_Genes Activates

Inhibition of the NF-κB signaling pathway.
AP-1 Signaling Pathway

Similar to NF-κB, AP-1 is a transcription factor that plays a crucial role in the inflammatory process by regulating the expression of genes involved in inflammation and immune responses. Dagrocorat's transrepressive activity extends to the inhibition of AP-1, further contributing to its anti-inflammatory effects.

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Signals Stress Signals (e.g., UV, cytokines) JNK_p38 JNK/p38 MAPK Stress_Signals->JNK_p38 cJun_cFos_inactive c-Jun/c-Fos (inactive) JNK_p38->cJun_cFos_inactive Phosphorylates AP1_active AP-1 (active) cJun_cFos_inactive->AP1_active Translocates & Dimerizes Dagrocorat_GR Dagrocorat-GR Complex Dagrocorat_GR->AP1_active Inhibits Inflammatory_Genes Inflammatory Gene Transcription AP1_active->Inflammatory_Genes Activates

Inhibition of the AP-1 signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from clinical and preclinical investigations of Dagrocorat and its prodrug, Fosdagrocorat.

Table 1: Clinical Efficacy of Fosdagrocorat in Rheumatoid Arthritis (Phase IIb Study)[7][8][9][10]
Endpoint (Week 8)Fosdagrocorat 10 mgFosdagrocorat 15 mgPrednisone 10 mgPlacebo
ACR20 Response Rate 69%73%71%37%
Change from Baseline in DAS28-4(CRP) ----
Note: Specific values for DAS28-4(CRP) change from baseline were not provided in the abstract.
Table 2: Effect of Fosdagrocorat on Bone Biomarkers (Phase IIb Study)[7][8][9][10]
Biomarker (Week 8)Fosdagrocorat 1 mgFosdagrocorat 5 mgFosdagrocorat 10 mgPrednisone 5 mg
% Change in P1NP Met non-inferiorityMet non-inferiorityMet non-inferiority-
% Change in uNTx:uCr Varied considerablyVaried considerablyVaried considerably-
Note: P1NP (procollagen type 1 N-terminal peptide) is a marker of bone formation. uNTx:uCr (urinary N-telopeptide to urinary creatinine ratio) is a marker of bone resorption.
Table 3: In Vitro Activity of Dagrocorat (PF-00251802)[3][4]
AssayParameterValue
CYP Inhibition CYP3A IC501.3 µM
CYP2D6 Ki0.57 µM

Detailed Experimental Protocols

The following sections provide an overview of the methodologies employed in key experiments to characterize the cellular effects of Dagrocorat.

Experimental Workflow: In Vitro Characterization of a Selective Glucocorticoid Receptor Modulator

cluster_workflow In Vitro Characterization Workflow start Start receptor_binding Glucocorticoid Receptor Binding Assay start->receptor_binding transactivation_assay Transactivation Assay (GRE-Luciferase) receptor_binding->transactivation_assay transrepression_assay Transrepression Assay (NF-κB/AP-1 Luciferase) receptor_binding->transrepression_assay cytokine_assay Pro-inflammatory Cytokine Release Assay transactivation_assay->cytokine_assay transrepression_assay->cytokine_assay data_analysis Data Analysis & Potency/Efficacy Determination cytokine_assay->data_analysis end End data_analysis->end

Workflow for in vitro characterization.
Glucocorticoid Receptor Binding Assay

  • Objective: To determine the binding affinity of Dagrocorat for the glucocorticoid receptor.

  • Methodology: A competitive binding assay is performed using radiolabeled dexamethasone and a source of GR (e.g., cell lysates from cells overexpressing GR).

    • Prepare a reaction mixture containing a fixed concentration of radiolabeled dexamethasone and the GR preparation.

    • Add increasing concentrations of unlabeled Dagrocorat to the reaction mixture.

    • Incubate to allow for competitive binding to reach equilibrium.

    • Separate bound from unbound radioligand (e.g., via filtration).

    • Quantify the amount of bound radioligand using a scintillation counter.

    • Calculate the IC50 value, which is the concentration of Dagrocorat that inhibits 50% of the specific binding of the radioligand.

Transactivation Assay (GRE-Luciferase Reporter Assay)[11][12][13][14][15][16][17]
  • Objective: To quantify the ability of Dagrocorat to activate gene transcription via GREs.

  • Methodology: A cell-based reporter gene assay is utilized.

    • Culture a suitable cell line (e.g., A549 or HEK293) that endogenously or exogenously expresses the GR.

    • Transfect the cells with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple GREs. A constitutively expressed reporter (e.g., Renilla luciferase) is co-transfected for normalization.

    • Treat the transfected cells with varying concentrations of Dagrocorat or a known GR agonist (e.g., dexamethasone) as a positive control.

    • After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer.

    • Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.

    • Plot the dose-response curve and determine the EC50 (concentration for 50% maximal activation) and maximal efficacy relative to the positive control.

Transrepression Assay (NF-κB or AP-1 Luciferase Reporter Assay)[12][14][18][19][20]
  • Objective: To measure the inhibitory effect of Dagrocorat on NF-κB or AP-1-mediated transcription.

  • Methodology: A cell-based reporter gene assay is employed.

    • Culture a suitable cell line (e.g., HEK293) expressing the GR.

    • Transfect the cells with a plasmid containing a luciferase reporter gene driven by a promoter containing NF-κB or AP-1 binding sites. Co-transfect with a normalization reporter.

    • Pre-treat the cells with varying concentrations of Dagrocorat.

    • Stimulate the cells with an appropriate inducer of the target pathway (e.g., TNF-α for NF-κB, or PMA for AP-1).

    • After incubation, measure the luciferase activity as described for the transactivation assay.

    • Calculate the percent inhibition of the stimulated signal at each concentration of Dagrocorat and determine the IC50 value.

Pro-inflammatory Cytokine Release Assay[21][22][23][24][25]
  • Objective: To assess the ability of Dagrocorat to inhibit the production and release of pro-inflammatory cytokines from immune cells.

  • Methodology: An in vitro cell-based assay using human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line.

    • Isolate PBMCs from healthy donor blood using density gradient centrifugation.

    • Culture the PBMCs in appropriate media.

    • Pre-treat the cells with various concentrations of Dagrocorat.

    • Stimulate the cells with an inflammatory stimulus (e.g., lipopolysaccharide [LPS] or anti-CD3/anti-CD28 antibodies).

    • After an incubation period (typically 24-48 hours), collect the cell culture supernatant.

    • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA).

    • Determine the concentration-dependent inhibition of cytokine release by Dagrocorat and calculate IC50 values.

References

An In-depth Technical Guide to Dagrocorat Hydrochloride and its Prodrug Fosdagrocorat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dagrocorat hydrochloride and its phosphate ester prodrug, fosdagrocorat (PF-04171327), represent a class of non-steroidal selective glucocorticoid receptor modulators (SGRMs) developed for the treatment of inflammatory conditions, most notably rheumatoid arthritis (RA).[1][2] The core therapeutic strategy behind these compounds is to dissociate the anti-inflammatory effects of glucocorticoids (GCs), primarily mediated by transrepression, from the adverse metabolic and systemic effects, which are largely attributed to transactivation.[3][4] Fosdagrocorat, the orally bioavailable prodrug, is rapidly converted to dagrocorat (PF-00251802), the active moiety.[5][6] Clinical trials have demonstrated that fosdagrocorat can achieve efficacy comparable to traditional glucocorticoids like prednisone but with an improved safety profile, particularly concerning effects on bone metabolism.[3][7] Although development was discontinued, the data from these studies provide valuable insights into the potential of SGRMs in inflammatory disease therapy.[1]

Mechanism of Action: Selective Glucocorticoid Receptor Modulation

Dagrocorat is a partial agonist of the glucocorticoid receptor (GR).[2][8] The therapeutic rationale for SGRMs like dagrocorat is based on the differential regulation of gene expression by the GR, a ligand-dependent transcription factor.[9]

  • Transrepression (Anti-inflammatory Action): In its monomeric form, the ligand-bound GR can interact with and inhibit pro-inflammatory transcription factors such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (activator protein 1). This "tethering" mechanism blocks the transcription of inflammatory cytokines, chemokines, and adhesion molecules, which is the primary driver of the anti-inflammatory effects of glucocorticoids.[10][11]

  • Transactivation (Associated with Side Effects): As a homodimer, the GR binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[9][12] This binding typically leads to the upregulation of genes involved in metabolic processes, which can result in side effects like osteoporosis, hyperglycemia, and muscle atrophy.[12][13]

Dagrocorat is designed to preferentially induce the transrepression pathway while minimizing transactivation, thereby uncoupling the desired anti-inflammatory benefits from the unwanted metabolic side effects.[3][7]

cluster_0 Cytoplasm cluster_1 Nucleus Fosdagrocorat Fosdagrocorat (Prodrug) Dagrocorat Dagrocorat (Active Drug) Fosdagrocorat->Dagrocorat Hydrolysis (Phosphatases) GR_complex GR + Chaperone (Hsp90, etc.) Dagrocorat->GR_complex Binding GR_Dagrocorat GR-Dagrocorat Complex GR_complex->GR_Dagrocorat Translocation Transrepression Transrepression GR_Dagrocorat->Transrepression Favored Pathway (Monomer) Transactivation Transactivation GR_Dagrocorat->Transactivation Reduced Pathway (Dimer) NFkB_AP1 NF-κB / AP-1 Transrepression->NFkB_AP1 Inhibits GRE GRE Transactivation->GRE Binds Anti_Inflammatory Anti-Inflammatory Effects NFkB_AP1->Anti_Inflammatory Suppresses Inflammatory Genes Side_Effects Metabolic Side Effects GRE->Side_Effects Activates Metabolic Genes

Figure 1: Mechanism of Action of Fosdagrocorat/Dagrocorat.

Pharmacokinetics

Fosdagrocorat is a phosphate ester prodrug designed to improve the oral bioavailability of dagrocorat.[1][5] Following oral administration, it is converted to the active metabolite, dagrocorat (referred to as Metabolite-1 in some studies), and a further active metabolite, PF-04015475 (Metabolite-2).[5][6]

A population pharmacokinetic model was developed based on data from a Phase II study in patients with RA.[5][6] The model assumed 100% conversion of fosdagrocorat to dagrocorat and 100% conversion of dagrocorat to its metabolite to ensure model stability.[5] Dagrocorat disposition was best described by a two-compartment model, while its metabolite was described by a one-compartment model.[6]

Table 1: Pharmacokinetic Parameters of Dagrocorat (Active Metabolite) in RA Patients

Parameter Value Note
Terminal Half-Life ~35 hours Estimated in patients with RA.[8]
Oral Clearance 4.74 L/h Mean estimated value.[8]
Covariates on Clearance Weight, Sex, Age Females showed ~26% lower clearance than males. Age also influenced clearance.[6]

| Drug Interaction | None with Methotrexate | Fosdagrocorat did not have a clinically relevant effect on methotrexate exposure.[8] |

Clinical Efficacy and Safety Data

Fosdagrocorat has been evaluated in Phase II clinical trials for rheumatoid arthritis, demonstrating significant efficacy in improving disease signs and symptoms.

Phase IIa Study (NCT00938587)

This 2-week, randomized, double-blind, placebo- and active-controlled study evaluated fosdagrocorat in 86 patients with active RA on stable methotrexate therapy.[14]

Table 2: Primary Efficacy Outcome at Week 2 (NCT00938587)

Treatment Group Mean Change from Baseline in DAS28-4(CRP)* P-value vs. Placebo P-value vs. Prednisone 5 mg
Fosdagrocorat 10 mg -1.69 < 0.05 -
Fosdagrocorat 25 mg -2.22 < 0.05 < 0.001
Prednisone 5 mg -1.17 - -
Placebo -0.96 - -

*DAS28-4(CRP): Disease Activity Score of 28 joints using C-reactive protein. A greater negative value indicates more improvement.[14]

Table 3: Adverse Events (AEs) at Week 2 (NCT00938587)

Treatment Group Patients with AEs (%)
Fosdagrocorat 10 mg 8 (38%)
Fosdagrocorat 25 mg 3 (14%)
Prednisone 5 mg 4 (19%)
Placebo 12 (55%)

Most AEs were mild, and no serious AEs were reported.[14]

Phase IIb Study (NCT01393639)

This 12-week, randomized, double-blind, placebo- and active-controlled study evaluated a wider range of fosdagrocorat doses in 323 patients with moderate to severe RA.[3][4]

Table 4: Primary Efficacy and Biomarker Outcomes at Week 8 (NCT01393639)

Treatment Group ACR20 Response Rate* (%)
Fosdagrocorat 1 mg 47%
Fosdagrocorat 5 mg 61%
Fosdagrocorat 10 mg 69%
Fosdagrocorat 15 mg 73%
Prednisone 5 mg 51%
Prednisone 10 mg 71%
Placebo 37%

*ACR20: American College of Rheumatology 20% improvement criteria.[3][4]

Key findings from this study highlighted the dissociation of effects:

  • Efficacy: Fosdagrocorat 10 mg and 15 mg demonstrated efficacy superior to placebo and non-inferior to prednisone 10 mg.[3][4]

  • Bone Metabolism: The effects on bone formation biomarkers (procollagen type 1 N-terminal peptide, P1NP) for fosdagrocorat doses up to 10 mg were non-inferior to prednisone 5 mg, suggesting a reduced impact on bone turnover compared to a higher, equieffective dose of prednisone.[3]

Experimental Protocols

Preclinical Efficacy Assessment: Mouse Model of RA

A common preclinical model to assess anti-inflammatory activity is the lipopolysaccharide (LPS)-induced inflammation model in mice.

  • Objective: To evaluate the potency of a test compound in suppressing inflammatory cytokine production in vivo.

  • Methodology:

    • Animal Model: BALB/c mice are typically used.

    • Compound Administration: Test compounds (e.g., dagrocorat) and reference compounds (e.g., prednisolone) are administered orally (p.o.) at various doses.

    • Inflammatory Challenge: One hour after compound administration, mice are challenged with an intraperitoneal (i.p.) injection of LPS (e.g., 20 μ g/mouse ) to induce a systemic inflammatory response.

    • Sample Collection: Blood is collected 90 minutes post-LPS challenge.

    • Analysis: Serum levels of key inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), are quantified using an enzyme-linked immunosorbent assay (ELISA).

    • Endpoint: The dose-dependent inhibition of TNF-α production is calculated, and ED₅₀ (the dose that produces 50% of the maximal effect) values are determined.[8]

Clinical Trial Protocol: Phase IIb Efficacy and Safety Study (NCT01393639)
  • Objective: To evaluate the efficacy, safety, and dose-response of fosdagrocorat compared to prednisone and placebo in patients with moderate to severe RA.[3][7]

  • Study Design: A 12-week, multicenter, randomized, double-blind, parallel-group study.[3]

  • Patient Population: 323 adults with active RA (≥6 tender and swollen joints, plus elevated CRP) on a stable background of methotrexate.[15]

  • Randomization: Patients were randomized (1:1:1:1:1:1:1) to receive once-daily oral doses of fosdagrocorat (1, 5, 10, or 15 mg), prednisone (5 or 10 mg), or placebo.[3]

  • Primary Endpoints (at Week 8):

    • Efficacy: ACR20 response rate.[3]

    • Biomarkers: Percentage change from baseline in bone formation (P1NP) and resorption (urinary N-telopeptide to urinary creatinine ratio, uNTx:uCr) markers.[3][4]

  • Secondary Endpoints: Changes in DAS28-CRP, ACR50/70 response rates, and other components of the ACR core set.[14]

  • Safety Assessments: Monitoring of adverse events, clinical laboratory values (including glycosylated hemoglobin), and adrenal function via ACTH stimulation tests.[3][7]

cluster_treatments 8-Week Treatment Period Screening Screening (N=323 RA Patients) Randomization Randomization (1:1:1:1:1:1:1) Screening->Randomization Fosda1 Fosdagrocorat 1mg Randomization->Fosda1 Fosda5 Fosdagrocorat 5mg Randomization->Fosda5 Fosda10 Fosdagrocorat 10mg Randomization->Fosda10 Fosda15 Fosdagrocorat 15mg Randomization->Fosda15 Pred5 Prednisone 5mg Randomization->Pred5 Pred10 Prednisone 10mg Randomization->Pred10 Placebo Placebo Randomization->Placebo Week8 Primary Endpoint Assessment (Week 8) - ACR20 Response - Bone Biomarkers Taper 4-Week Taper Period Week8->Taper FollowUp Follow-Up & Safety (Week 13 ACTH Test) Taper->FollowUp

Figure 2: Workflow of the Phase IIb Clinical Trial (NCT01393639).

In Vitro Assay: GR Transactivation and Transrepression

Luciferase reporter assays are standard in vitro methods to quantify the transactivation and transrepression activity of GR modulators.[10]

  • Objective: To determine if a compound selectively activates GR-mediated transrepression over transactivation.

  • Methodology for Transactivation (GRE-Luciferase):

    • Cell Line: A human cell line (e.g., A549 lung carcinoma cells) is transiently transfected with a plasmid containing a GRE-driven luciferase reporter gene.

    • Treatment: Cells are treated with varying concentrations of the test compound (e.g., dagrocorat) or a reference agonist (e.g., dexamethasone).

    • Analysis: After incubation (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.

    • Endpoint: A dose-response curve is generated to determine the EC₅₀ (concentration for 50% maximal activation) and Eₘₐₓ (maximal activation) for gene transactivation.

  • Methodology for Transrepression (NF-κB-Luciferase):

    • Cell Line: Cells are co-transfected with an NF-κB-driven luciferase reporter plasmid and a GR expression plasmid.

    • Treatment: Cells are stimulated with an inflammatory agent (e.g., TNF-α) to activate NF-κB, in the presence of varying concentrations of the test compound.

    • Analysis: Luciferase activity is measured as described above.

    • Endpoint: A dose-response curve is generated to determine the IC₅₀ (concentration for 50% inhibition) of NF-κB-mediated transcription, indicating transrepression activity.

A "dissociated" or selective modulator would ideally show high potency (low IC₅₀) in the transrepression assay and low potency (high EC₅₀) or a lower Eₘₐₓ in the transactivation assay compared to a standard glucocorticoid.[10]

References

Methodological & Application

Application Notes and Protocols for Dagrocorat Hydrochloride in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dagrocorat hydrochloride (also known as PF-00251802) is a selective glucocorticoid receptor modulator (SGRM).[1] It acts as a high-affinity partial agonist for the glucocorticoid receptor (GR). Developed with the aim of treating inflammatory conditions such as rheumatoid arthritis, Dagrocorat was designed to provide the anti-inflammatory benefits of traditional glucocorticoids while potentially reducing the associated adverse effects. Preclinical studies have suggested that Dagrocorat exhibits potent anti-inflammatory activity.

Mechanism of Action

This compound exerts its effects by binding to the glucocorticoid receptor. As a partial agonist, it is thought to preferentially activate the transrepression pathway of GR signaling over the transactivation pathway. The transrepression mechanism is primarily responsible for the anti-inflammatory effects of glucocorticoids, as it involves the inhibition of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). By favoring transrepression, Dagrocorat aims to dissociate the desired anti-inflammatory effects from the undesirable metabolic side effects that are often mediated by transactivation.

Signaling Pathway

The binding of this compound to the cytosolic glucocorticoid receptor induces a conformational change in the receptor, causing it to dissociate from a complex of heat shock proteins. The activated receptor-ligand complex then translocates to the nucleus. In the nucleus, it can interfere with the activity of pro-inflammatory transcription factors like NF-κB, thereby reducing the expression of inflammatory genes.

Dagrocorat_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dagrocorat Dagrocorat hydrochloride GR_complex GR-HSP Complex Dagrocorat->GR_complex Binds GR_active Activated Dagrocorat-GR Complex GR_complex->GR_active Activation & HSP Dissociation GR_active_nucleus Activated Dagrocorat-GR Complex GR_active->GR_active_nucleus Translocation NFkB_active Active NF-κB Inflammatory_Genes Inflammatory Gene Expression NFkB_active->Inflammatory_Genes Promotes Repression Repression Repression->NFkB_active Inhibits GR_active_nucleus->Repression

Caption: this compound signaling pathway.

Applications in Cell Culture

This compound can be utilized in a variety of cell culture assays to investigate its anti-inflammatory properties and mechanism of action. Key applications include:

  • Evaluation of Anti-inflammatory Efficacy: Assessing the ability of Dagrocorat to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell lines such as macrophages (e.g., RAW 264.7) or peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).

  • NF-κB Inhibition Assays: Quantifying the inhibition of NF-κB activity in response to inflammatory stimuli. This can be performed using reporter gene assays or by measuring the nuclear translocation of NF-κB subunits.

  • Glucocorticoid Receptor Binding and Activation: Determining the binding affinity and functional activation of the glucocorticoid receptor in response to Dagrocorat.

  • Cell Viability and Cytotoxicity Assays: Evaluating the effect of Dagrocorat on the viability of various cell lines to determine its therapeutic window.

Quantitative Data Summary

While specific preclinical data on the potency of this compound in cell-based assays (e.g., IC50, EC50, Kd) are not extensively available in the public domain, the following table provides an illustrative structure for summarizing such data when generated experimentally.

Assay TypeCell LineParameterIllustrative Value (to be determined experimentally)
Glucocorticoid Receptor Binding HEK293KdNot Publicly Available
NF-κB Reporter Assay A549IC50Not Publicly Available
TNF-α Suppression RAW 264.7IC50Not Publicly Available
Cell Viability HepG2CC50> 10 µM (Hypothetical)

Experimental Protocols

Protocol 1: NF-κB Reporter Assay

This protocol describes how to measure the inhibition of TNF-α-induced NF-κB activation by this compound using a luciferase reporter assay.

Materials:

  • A549 cells stably expressing an NF-κB-luciferase reporter construct

  • DMEM high glucose medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • Recombinant human TNF-α

  • Luciferase Assay System (e.g., Promega)

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed A549-NF-κB-luc cells in a 96-well plate at a density of 2 x 104 cells per well in 100 µL of complete growth medium (DMEM + 10% FBS + 1% Pen-Strep).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Remove the growth medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).

  • Pre-incubation: Incubate the plate for 1 hour at 37°C.

  • Stimulation: Add 10 µL of TNF-α (final concentration of 10 ng/mL) to all wells except for the unstimulated control.

  • Incubation: Incubate the plate for 6 hours at 37°C.

  • Luciferase Assay: Remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay system. Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the TNF-α stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

NFkB_Assay_Workflow A Seed A549-NF-κB-luc cells in 96-well plate B Incubate 24h at 37°C A->B C Treat with this compound (serial dilutions) B->C D Pre-incubate 1h at 37°C C->D E Stimulate with TNF-α (10 ng/mL) D->E F Incubate 6h at 37°C E->F G Lyse cells and add luciferase substrate F->G H Measure luminescence G->H I Calculate % inhibition and IC50 H->I

Caption: NF-κB Reporter Assay Workflow.

Protocol 2: Cytokine Suppression Assay (TNF-α ELISA)

This protocol outlines a method to assess the inhibitory effect of this compound on the production of TNF-α in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 cells

  • DMEM high glucose medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • Lipopolysaccharide (LPS)

  • Human TNF-α ELISA kit

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 105 cells per well in 500 µL of complete growth medium.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Replace the growth medium with 500 µL of the this compound dilutions. Include a vehicle control.

  • Pre-incubation: Incubate the plate for 1 hour at 37°C.

  • Stimulation: Add 50 µL of LPS (final concentration of 100 ng/mL) to all wells except for the unstimulated control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatant from each well.

  • ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of TNF-α in each sample. Determine the percentage of TNF-α suppression for each concentration of this compound relative to the LPS-stimulated control. Calculate the IC50 value.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxicity of this compound on a chosen cell line (e.g., HepG2) using the MTT assay.

Materials:

  • HepG2 cells (or other cell line of interest)

  • MEM medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well tissue culture plates

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete growth medium.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of this compound to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Determine the CC50 (50% cytotoxic concentration) value.

References

Application Notes and Protocols for Dagrocorat Hydrochloride Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dagrocorat hydrochloride (PF-00251802) is a selective glucocorticoid receptor modulator (SGRM) that was developed for the treatment of inflammatory conditions such as rheumatoid arthritis.[1] As a partial agonist of the glucocorticoid receptor (GR), Dagrocorat was designed to dissociate the anti-inflammatory effects (transrepression) of glucocorticoids from their metabolic side effects (transactivation).[1][2] Its prodrug, fosdagrocorat (PF-04171327), has undergone Phase II clinical trials.[2][3][4][5][6] Preclinical evaluation of SGRMs like Dagrocorat in rodent models of inflammation is a critical step in determining their therapeutic potential and safety profile.

These application notes provide an overview of the administration of this compound in rodent models of rheumatoid arthritis, focusing on representative experimental protocols and data presentation. Due to the limited publicly available preclinical data for Dagrocorat, the following protocols are based on established methodologies for evaluating SGRMs in similar models.

Mechanism of Action: Selective Glucocorticoid Receptor Modulation

Dagrocorat acts as a partial agonist of the glucocorticoid receptor. The proposed mechanism for its selective action involves differential regulation of gene transcription. The anti-inflammatory effects of glucocorticoids are primarily mediated by the repression of pro-inflammatory transcription factors such as NF-κB and AP-1 (transrepression). In contrast, many of the adverse effects are associated with the direct binding of the glucocorticoid-receptor complex to glucocorticoid response elements (GREs) in the DNA, leading to the activation of target genes (transactivation). SGRMs like Dagrocorat are thought to preferentially induce transrepression over transactivation, leading to a more favorable therapeutic index.

dagrocorat_mechanism cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dagrocorat Dagrocorat GR_complex GR + HSP90/70 Dagrocorat->GR_complex Binds Dagrocorat_GR Dagrocorat-GR Complex GR_complex->Dagrocorat_GR Conformational Change Dagrocorat_GR_nucleus Dagrocorat-GR Dagrocorat_GR->Dagrocorat_GR_nucleus Translocation NFkB_complex p50/p65 (NF-κB) NFkB_nucleus p50/p65 NFkB_complex->NFkB_nucleus AP1_complex c-Fos/c-Jun (AP-1) AP1_nucleus c-Fos/c-Jun AP1_complex->AP1_nucleus Dagrocorat_GR_nucleus->NFkB_nucleus Inhibits (Transrepression) Dagrocorat_GR_nucleus->AP1_nucleus Inhibits (Transrepression) GRE GRE Dagrocorat_GR_nucleus->GRE Weakly Binds (Reduced Transactivation) Proinflammatory_genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) NFkB_nucleus->Proinflammatory_genes Activates AP1_nucleus->Proinflammatory_genes Activates Metabolic_genes Metabolic Gene Transcription (Adverse Effects) GRE->Metabolic_genes cia_workflow Day_0 Day 0: Primary Immunization (CII in CFA) Day_21 Day 21: Booster Immunization (CII in IFA) Day_0->Day_21 Day_22_35 Days 22-35: Treatment Period (Dagrocorat HCl, Vehicle, or Positive Control) Day_21->Day_22_35 Monitoring Ongoing Monitoring: - Clinical Scoring - Paw Swelling Day_22_35->Monitoring Day_36 Day 36: Terminal Endpoint - Blood Collection - Histopathology Monitoring->Day_36

References

Application Notes and Protocols for Dagrocorat Hydrochloride in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Dagrocorat (also known as PF-00251802) is a selective, high-affinity partial agonist of the glucocorticoid receptor (GR).[1][2][3] Developed for the potential treatment of rheumatoid arthritis, it represents a class of compounds known as selective glucocorticoid receptor modulators (SGRMs) or dissociated agonists.[4][5] The goal of SGRMs is to retain the anti-inflammatory properties of traditional glucocorticoids while minimizing adverse effects like hyperglycemia and osteoporosis.[6][7] Dagrocorat exerts its effects by binding to the GR, leading to the modulation of gene expression, including the repression of pro-inflammatory transcription factors such as NF-κB and AP-1.[8] It is also a time-dependent reversible inhibitor of cytochrome P450 enzymes CYP3A and CYP2D6.[1][3][5]

These application notes provide detailed protocols for the dissolution and use of Dagrocorat hydrochloride in various in vitro settings to ensure reliable and reproducible experimental results.

Physicochemical Properties and Solubility

Proper dissolution is critical for accurate in vitro studies. This compound has limited solubility in aqueous solutions but is readily soluble in organic solvents like dimethyl sulfoxide (DMSO).

Table 1: Solubility of this compound

SolventConcentrationObservationsSource
DMSO100 mg/mL (188.32 mM)Requires sonication and warming to 60°C for complete dissolution.[3]
DMSO + Corn Oil (10% DMSO)7.5 mg/mL (14.12 mM)Forms a suspended solution; requires sonication.[1]
DMSO + PEG300 + Tween-80 + Saline (10%/40%/5%/45%)≥ 7.5 mg/mL (14.12 mM)Forms a clear solution.[1]

Protocols

Protocol 1: Preparation of High-Concentration Stock Solution

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound (M.Wt: 531.01 g/mol )[3]

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Water bath or heat block

  • Ultrasonic bath

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh 53.1 mg.

  • Solvent Addition: Add the appropriate volume of DMSO to achieve the target concentration. For a 100 mM solution, add 1 mL of DMSO to 53.1 mg of the compound.

  • Dissolution: To aid dissolution, warm the solution to 37°C or up to 60°C and vortex thoroughly.[3] If precipitation persists, place the tube in an ultrasonic bath for short intervals until the solution is clear.[3]

  • Sterilization (Optional): If required for the specific application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to prevent contamination and degradation from repeated freeze-thaw cycles.[1] Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][3]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the serial dilution of the DMSO stock solution into cell culture medium for in vitro experiments.

Important Consideration: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution from the high-concentration stock. For example, dilute the 100 mM stock 1:100 in sterile cell culture medium to create a 1 mM solution. This reduces pipetting errors for lower final concentrations.

  • Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the desired working concentration.

    • Example: To prepare 1 mL of a 1 µM working solution from a 1 mM intermediate stock, add 1 µL of the 1 mM stock to 999 µL of cell culture medium. The final DMSO concentration in this example would be 0.1%.

  • Mixing and Use: Gently mix the working solution by inversion or gentle vortexing. Use the freshly prepared working solution immediately for treating cells.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Dagrocorat HCl add_dmso Add DMSO weigh->add_dmso dissolve Warm & Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot for Storage dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw intermediate Prepare Intermediate Dilution in Medium thaw->intermediate final_dilution Prepare Final Dilution in Cell Culture Medium intermediate->final_dilution treat Treat Cells final_dilution->treat

Figure 1. Workflow for preparation of this compound solutions.

Mechanism of Action: Glucocorticoid Receptor Signaling

Dagrocorat acts as a partial agonist at the Glucocorticoid Receptor (GR). In its inactive state, GR resides in the cytoplasm in a complex with chaperone proteins like heat shock protein 90 (hsp90).[9] Upon binding by Dagrocorat, the receptor undergoes a conformational change, dissociates from the chaperone complex, and translocates to the nucleus.[9] In the nucleus, the activated GR dimerizes and can influence gene expression through two primary mechanisms:

  • Transactivation: GR dimers bind to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, typically leading to the upregulation of anti-inflammatory proteins.

  • Transrepression: The GR monomer can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, without directly binding to DNA.[8] This is a key mechanism for the anti-inflammatory effects of glucocorticoids.[8]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dagro Dagrocorat gr_complex GR + hsp90 Complex dagro->gr_complex Binding gr_active Activated GR gr_complex->gr_active Dissociation gr_nuc Activated GR gr_active->gr_nuc Nuclear Translocation nfkb NF-κB / AP-1 gr_nuc->nfkb Transrepression (Interference) dna DNA gr_nuc->dna Transactivation (GRE Binding) genes_pro Pro-inflammatory Gene Expression nfkb->genes_pro genes_anti Anti-inflammatory Gene Expression dna->genes_anti

Figure 2. Simplified signaling pathway of Dagrocorat via the Glucocorticoid Receptor (GR).

Key In Vitro Experimental Protocols

Protocol 3: IL-6 Release Inhibition Assay in A549 Cells

This assay measures the anti-inflammatory activity of Dagrocorat by quantifying its ability to inhibit the release of the pro-inflammatory cytokine IL-6 from stimulated human lung A549 cells.

Materials:

  • A549 cells

  • Cell culture medium (e.g., F-12K Medium with 10% FBS)

  • Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β) for stimulation

  • This compound working solutions

  • ELISA kit for human IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density that allows them to reach ~80-90% confluency on the day of the experiment.

  • Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO). Incubate for 1-2 hours.

  • Stimulation: Add the pro-inflammatory stimulus (e.g., TNF-α) to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • Quantification: Measure the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of IL-6 release for each concentration of Dagrocorat compared to the stimulated vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Table 2: Example In Vitro Activity of Dagrocorat

AssayCell Line/SystemEffectResult
IL-6 Release InhibitionA549 Cells78% inhibition[10]
IFN-γ Release InhibitionHuman Whole Blood~60-70% inhibition[10]
CYP3A InhibitionHuman Liver MicrosomesTime-dependent reversible inhibitionIC₅₀ = 1.3 µM
CYP2D6 InhibitionHuman Liver MicrosomesTime-dependent reversible inhibitionKᵢ = 0.57 µM
Protocol 4: GR Transactivation Reporter Gene Assay

This assay quantifies the ability of Dagrocorat to activate the GR and drive the expression of a reporter gene under the control of GREs.

Materials:

  • Host cell line (e.g., HEK293 or Huh7)

  • Expression vector for human GR

  • Reporter vector containing a GRE-driven promoter upstream of a luciferase or β-galactosidase gene

  • Transfection reagent

  • This compound working solutions

  • Luciferase assay system or appropriate substrate for the reporter gene

Procedure:

  • Co-transfection: Co-transfect the host cells with the GR expression vector and the GRE-reporter vector using a suitable transfection reagent. Seed the transfected cells into a 96-well plate.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or a positive control (e.g., dexamethasone).

  • Incubation: Incubate for an additional 18-24 hours.

  • Cell Lysis: Lyse the cells using the buffer provided with the reporter assay kit.

  • Signal Measurement: Measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's protocol.

  • Data Analysis: Normalize the reporter activity to a measure of cell viability if necessary. Plot the reporter activity against the compound concentration and calculate the EC₅₀ value. This assay can confirm the partial agonist activity of Dagrocorat compared to a full agonist like prednisolone.[7][10]

References

Dagrocorat Hydrochloride: Application Notes and Protocols for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dagrocorat hydrochloride (PF-00251802) is a non-steroidal, selective glucocorticoid receptor modulator (SGRM) that was under development for the treatment of rheumatoid arthritis. As a partial agonist of the glucocorticoid receptor (GR), it was designed to retain the anti-inflammatory benefits of traditional glucocorticoids while reducing the associated adverse effects. Although its clinical development was halted after Phase I trials, the preclinical data generated for Dagrocorat and its prodrug, Fosdagrocorat (PF-04171327), provide valuable insights for researchers studying SGRMs and their potential therapeutic applications. These application notes provide a summary of available preclinical information and generalized protocols for conducting animal studies with this compound.

Introduction

Glucocorticoids are potent anti-inflammatory and immunosuppressive agents, but their long-term use is limited by a wide range of side effects. Selective glucocorticoid receptor modulators (SGRMs) like Dagrocorat represent a therapeutic strategy to dissociate the desired anti-inflammatory effects (primarily mediated by transrepression) from the undesirable metabolic and other side effects (largely attributed to transactivation). Dagrocorat, the active metabolite of the prodrug Fosdagrocorat, has demonstrated potent anti-inflammatory activity in preclinical models of rheumatoid arthritis. This document outlines key considerations and experimental protocols for the investigation of this compound in animal models.

Data Presentation

Pharmacokinetic Parameters

While specific preclinical pharmacokinetic data for this compound is not extensively published, some information can be inferred from clinical studies of its prodrug, Fosdagrocorat, and mentions of preclinical findings.

ParameterSpeciesSexObservationCitation
Systemic Exposure RatFemaleConsistently higher mean systemic exposure to PF-00251802 compared to males.[1]
RatMaleConsistently lower mean systemic exposure to PF-00251802 compared to females.[1]
DogMale & FemaleNo apparent gender-related difference in exposure.[1]
Metabolism In Vitro (Human Liver Microsomes)N/ATime-dependent inhibitor and inducer of CYP3A. Modeling suggested a potential for weak in vivo inhibition of CYP3A.[2]
Half-life (Terminal) Human (from Fosdagrocorat administration)N/AEstimated mean terminal half-life of 35 hours for PF-00251802 in patients with rheumatoid arthritis.[3]
Oral Clearance Human (from Fosdagrocorat administration)N/AEstimated mean oral clearance of 4.74 L/h for PF-00251802 in patients with rheumatoid arthritis.[3]

Experimental Protocols

Animal Models

The primary indication for which Dagrocorat was developed was rheumatoid arthritis. Therefore, animal models of arthritis are most relevant for efficacy studies.

1. Collagen-Induced Arthritis (CIA) in Rats

This is a widely used and well-characterized model for rheumatoid arthritis, exhibiting many of the immunological and pathological features of the human disease.

  • Animals: Male Lewis or Wistar rats, 6-8 weeks old.

  • Induction:

    • Prepare an emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA).

    • On day 0, administer a primary immunization via intradermal injection at the base of the tail.

    • On day 7, administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) at a different site.

  • This compound Administration:

    • Dosage: Based on the potent anti-inflammatory activity observed in preclinical studies, a dose range of 1-30 mg/kg/day, administered orally, could be considered for initial studies. Dose-response studies are recommended to determine the optimal dosage.

    • Vehicle: A suitable vehicle for oral administration should be determined based on the physicochemical properties of this compound. A common vehicle is 0.5% methylcellulose in water.

    • Administration: Daily oral gavage, starting from the onset of clinical signs of arthritis (typically around day 10-14) or prophylactically from the day of primary immunization.

  • Efficacy Assessment:

    • Clinical Scoring: Monitor animals daily for signs of arthritis (paw swelling, erythema, and joint stiffness) and score using a standardized system (e.g., 0-4 scale for each paw).

    • Paw Volume Measurement: Quantify paw swelling using a plethysmometer.

    • Histopathology: At the end of the study, collect joints for histological analysis of inflammation, pannus formation, cartilage damage, and bone erosion.

    • Biomarker Analysis: Collect blood samples to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and biomarkers of cartilage and bone degradation.

2. Adjuvant-Induced Arthritis (AIA) in Rats

This is another common model of inflammatory arthritis.

  • Animals: Lewis or Sprague-Dawley rats.

  • Induction: A single intradermal injection of Mycobacterium tuberculosis in mineral oil at the base of the tail or into a paw.

  • This compound Administration and Efficacy Assessment: Follow similar procedures as described for the CIA model.

Pharmacokinetic Studies
  • Animals: Sprague-Dawley rats and Beagle dogs are commonly used species for preclinical pharmacokinetic studies. Given the observed sex-dependent differences in rats, both male and female animals should be included.

  • Administration:

    • Intravenous (IV): Administer a single bolus dose to determine key parameters like clearance, volume of distribution, and elimination half-life.

    • Oral (PO): Administer a single oral dose to determine bioavailability and absorption characteristics.

  • Sample Collection: Collect serial blood samples at predetermined time points post-dosing.

  • Analysis: Analyze plasma concentrations of this compound using a validated bioanalytical method (e.g., LC-MS/MS).

  • Parameters to be Determined:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t1/2)

    • Bioavailability (F%)

Mandatory Visualization

dagrocorat_signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dagrocorat Dagrocorat GR Glucocorticoid Receptor (GR) Dagrocorat->GR Binds HSP Heat Shock Proteins (HSP) Dagrocorat->HSP Dissociation GR->HSP Bound in inactive state Dagrocorat_GR Dagrocorat-GR Complex GR->Dagrocorat_GR GRE Glucocorticoid Response Element (GRE) Dagrocorat_GR->GRE Transactivation (Partial Agonist) NFkB_AP1 NF-κB / AP-1 Dagrocorat_GR->NFkB_AP1 Transrepression Antiinflammatory_Genes Anti-inflammatory Gene Transcription GRE->Antiinflammatory_Genes Activation Metabolic_SideEffect_Genes Metabolic & Side Effect Gene Transcription GRE->Metabolic_SideEffect_Genes Activation (Reduced) Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB_AP1->Proinflammatory_Genes Inhibition

Caption: Signaling pathway of this compound.

experimental_workflow cluster_setup Experimental Setup cluster_execution Study Execution cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat CIA) Dose_Selection Dose Range Selection (1-30 mg/kg) Animal_Model->Dose_Selection Vehicle_Prep Vehicle Preparation (e.g., 0.5% Methylcellulose) Dose_Selection->Vehicle_Prep Induction Induce Arthritis (Collagen Immunization) Vehicle_Prep->Induction Dosing Daily Oral Dosing (Dagrocorat or Vehicle) Induction->Dosing Monitoring Monitor Clinical Signs (Scoring, Paw Volume) Dosing->Monitoring Sample_Collection Collect Samples (Blood, Joints) Monitoring->Sample_Collection Histology Histopathological Analysis Sample_Collection->Histology Biomarkers Biomarker Analysis (Cytokines) Sample_Collection->Biomarkers Data_Interpretation Interpret Results (Efficacy Assessment) Histology->Data_Interpretation Biomarkers->Data_Interpretation

Caption: Experimental workflow for a Dagrocorat animal study.

References

Application of Dagrocorat Hydrochloride in Immunological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Dagrocorat hydrochloride (PF-00251802) is a potent and selective non-steroidal agonist of the glucocorticoid receptor (GR). It is the active metabolite of the prodrug Fosdagrocorat (PF-04171327). Dagrocorat has garnered significant interest in immunological research, particularly in the context of autoimmune diseases like rheumatoid arthritis (RA). Its mechanism of action as a selective glucocorticoid receptor modulator (SGRM), also known as a dissociated agonist of the glucocorticoid receptor (DAGR), positions it as a promising therapeutic candidate with a potentially improved safety profile compared to traditional corticosteroids.

The key feature of Dagrocorat lies in its ability to preferentially induce transrepression over transactivation of GR-mediated gene expression. The anti-inflammatory effects of glucocorticoids are primarily mediated through transrepression, where the GR interacts with and inhibits pro-inflammatory transcription factors such as NF-κB and AP-1. In contrast, many of the undesirable side effects of glucocorticoids, including metabolic dysregulation and bone density loss, are associated with the transactivation of other genes. By selectively promoting transrepression, Dagrocorat aims to retain the therapeutic anti-inflammatory benefits while minimizing adverse effects.

Preclinical and clinical studies have demonstrated the anti-inflammatory efficacy of Dagrocorat's prodrug, Fosdagrocorat, in models of arthritis and in patients with RA. These studies have shown reductions in disease activity scores and inflammatory biomarkers.

Data Presentation

The following tables summarize key quantitative data from a Phase IIb clinical trial of Fosdagrocorat in patients with moderate to severe rheumatoid arthritis.

Table 1: Efficacy of Fosdagrocorat in Rheumatoid Arthritis (12-week Phase IIb Study)

Treatment GroupACR20 Response Rate (Week 8)Change from Baseline in DAS28-4(CRP) (Week 2)
Placebo37%-0.96
Fosdagrocorat 1 mg47%-
Fosdagrocorat 5 mg61%-
Fosdagrocorat 10 mg69%-1.69
Fosdagrocorat 15 mg73%-
Prednisone 5 mg51%-1.17
Prednisone 10 mg71%-

ACR20: American College of Rheumatology 20% improvement criteria. DAS28-4(CRP): Disease Activity Score of 28 joints using C-reactive protein. Data from a Phase IIb clinical trial of Fosdagrocorat.

Table 2: Effect of Fosdagrocorat on Biomarkers of Bone Metabolism (12-week Phase IIb Study)

Treatment GroupMean Percentage Change from Baseline in P1NP (Week 8)
Placebo-
Fosdagrocorat 1 mgNon-inferior to Prednisone 5 mg
Fosdagrocorat 5 mgNon-inferior to Prednisone 5 mg
Fosdagrocorat 10 mgNon-inferior to Prednisone 5 mg
Prednisone 5 mg-

P1NP: Procollagen type 1 N-terminal peptide, a biomarker of bone formation. Data from a Phase IIb clinical trial of Fosdagrocorat.

Experimental Protocols

In Vitro Glucocorticoid Receptor Transactivation and Transrepression Assays

This protocol describes a method to assess the dissociated activity of this compound by measuring its effect on GR-mediated transactivation and transrepression using luciferase reporter assays.

1. Cell Culture and Transfection:

  • Culture A549 cells (human lung adenocarcinoma cell line) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • For the transactivation assay, co-transfect cells with a GR expression vector and a luciferase reporter vector containing a glucocorticoid response element (GRE).

  • For the transrepression assay, co-transfect cells with a GR expression vector and a luciferase reporter vector containing an NF-κB response element. Also, co-transfect a vector for the p65 subunit of NF-κB to induce reporter activity.

2. Compound Treatment:

  • Plate the transfected cells in 96-well plates.

  • After 24 hours, replace the medium with a serum-free medium containing varying concentrations of this compound, dexamethasone (as a positive control for both transactivation and transrepression), and a vehicle control (e.g., 0.1% DMSO).

  • For the transrepression assay, stimulate the cells with TNF-α (10 ng/mL) to activate the NF-κB pathway.

3. Luciferase Assay:

  • After 24 hours of incubation with the compounds, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Normalize luciferase activity to total protein concentration or a co-transfected control reporter (e.g., Renilla luciferase).

4. Data Analysis:

  • Calculate the percentage of inhibition of TNF-α-induced NF-κB activity for the transrepression assay.

  • Calculate the fold induction of luciferase activity over the vehicle control for the transactivation assay.

  • Plot dose-response curves and determine the EC50 (for transactivation) and IC50 (for transrepression) values.

In Vivo Assessment in a Collagen-Induced Arthritis (CIA) Mouse Model

This protocol outlines the use of this compound in a preclinical mouse model of rheumatoid arthritis.

1. Induction of CIA:

  • Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA).

  • Administer an intradermal injection of the emulsion at the base of the tail of DBA/1J mice.

  • On day 21, administer a booster injection of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA).

2. Compound Administration:

  • Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Begin oral administration of this compound, a vehicle control, or a positive control (e.g., prednisolone) daily, starting from the onset of clinical signs of arthritis (around day 21-28).

3. Clinical Assessment:

  • Monitor the mice daily for signs of arthritis and score the severity of inflammation in each paw based on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema, 4=maximal inflammation with joint deformity).

  • The maximum score per mouse is 16.

  • Measure paw thickness using a digital caliper.

4. Histological Analysis:

  • At the end of the study (e.g., day 42), euthanize the mice and collect the hind paws.

  • Fix, decalcify, and embed the paws in paraffin.

  • Section the joints and stain with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

5. Biomarker Analysis:

  • Collect blood samples at various time points to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies using ELISA.

Visualizations

cluster_0 Cytoplasm cluster_1 Nucleus Dagrocorat Dagrocorat hydrochloride GR Glucocorticoid Receptor (GR) Dagrocorat->GR GR_HSP GR-HSP Complex GR->GR_HSP Activated_GR Activated GR GR->Activated_GR activation HSP Heat Shock Proteins HSP->GR_HSP GR_HSP->GR dissociation NFkB NF-κB / AP-1 Activated_GR->NFkB inhibition (Transrepression) GRE Glucocorticoid Response Element (GRE) Activated_GR->GRE binding (Transactivation) (minimized) ProInflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->ProInflammatory_Genes activation Transactivation_Genes Gene Transactivation (Metabolic Genes, etc.) GRE->Transactivation_Genes

Caption: Mechanism of this compound action.

cluster_0 In Vitro Assay Workflow start Start: Culture A549 cells transfect Transfect with reporter and GR plasmids start->transfect treat Treat with Dagrocorat, Dexamethasone, or Vehicle transfect->treat stimulate Stimulate with TNF-α (Transrepression assay only) treat->stimulate incubate Incubate for 24 hours treat->incubate stimulate->incubate lyse Lyse cells incubate->lyse measure Measure luciferase activity lyse->measure analyze Analyze data and determine IC50/EC50 measure->analyze

Caption: Workflow for in vitro GR assays.

cluster_0 In Vivo CIA Model Workflow start Start: DBA/1J mice immunize1 Day 0: Primary immunization (Collagen + CFA) start->immunize1 immunize2 Day 21: Booster immunization (Collagen + IFA) immunize1->immunize2 treatment Day 21-42: Daily oral treatment (Dagrocorat, Vehicle, Prednisolone) immunize2->treatment scoring Daily: Clinical scoring of arthritis treatment->scoring end Day 42: Euthanasia and sample collection scoring->end analysis Histology and Biomarker Analysis end->analysis

Caption: Workflow for the in vivo CIA model.

Application Notes and Protocols for Studying Gene Transrepression and Transactivation with Dagrocorat Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dagrocorat hydrochloride (PF-00251802) is a selective glucocorticoid receptor (GR) partial agonist, currently under investigation for conditions such as rheumatoid arthritis.[1][2] As a selective glucocorticoid receptor modulator (SGRM), Dagrocorat is designed to preferentially induce gene transrepression over transactivation.[3][4] This dissociation of GR activity aims to retain the anti-inflammatory effects, which are primarily mediated by transrepression, while minimizing the metabolic and other side effects associated with transactivation.[5]

The anti-inflammatory effects of glucocorticoids are largely due to the transrepression mechanism, where the GR monomer interacts with and inhibits pro-inflammatory transcription factors like NF-κB and AP-1.[6] In contrast, the transactivation pathway, which involves the binding of GR homodimers to glucocorticoid response elements (GREs) to activate gene expression, is linked to many of the undesirable side effects of glucocorticoid therapy.[6]

These application notes provide detailed protocols for studying the effects of this compound on both GR-mediated transrepression and transactivation, enabling researchers to characterize its selectivity and potential as a dissociated agonist.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the experimental protocols. Researchers should populate these tables with their own experimental results.

Table 1: Transrepression Activity of this compound

AssayCell LineParameterThis compoundDexamethasone (Control)
NF-κB Luciferase ReporterA549IC50 (nM)Enter your dataEnter your data
AP-1 Luciferase ReporterHeLaIC50 (nM)Enter your dataEnter your data
IL-6 ELISATHP-1IC50 (nM)Enter your dataEnter your data
TNF-α ELISAPBMCIC50 (nM)Enter your dataEnter your data

IC50: The concentration of a drug that gives half-maximal inhibitory response.

Table 2: Transactivation Activity of this compound

AssayCell LineParameterThis compoundDexamethasone (Control)
GRE Luciferase ReporterHEK293TEC50 (nM)Enter your dataEnter your data
GILZ mRNA Expression (qPCR)A549EC50 (nM)Enter your dataEnter your data
FKBP5 mRNA Expression (qPCR)U2OSEC50 (nM)Enter your dataEnter your data

EC50: The concentration of a drug that gives half-maximal response.

Signaling Pathways and Experimental Workflows

cluster_transrepression Transrepression Pathway cluster_transactivation Transactivation Pathway Pro-inflammatory Stimulus Pro-inflammatory Stimulus NF-kB / AP-1 Activation NF-kB / AP-1 Activation Pro-inflammatory Stimulus->NF-kB / AP-1 Activation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-kB / AP-1 Activation->Pro-inflammatory Gene Expression Dagrocorat Dagrocorat GR (monomer) GR (monomer) Dagrocorat->GR (monomer) GR (monomer)->NF-kB / AP-1 Activation Inhibition Dagrocorat_TA Dagrocorat GR (dimer) GR (dimer) Dagrocorat_TA->GR (dimer) GRE Binding GRE Binding GR (dimer)->GRE Binding Target Gene Expression Target Gene Expression GRE Binding->Target Gene Expression

Caption: Signaling pathways for GR-mediated transrepression and transactivation.

cluster_workflow Experimental Workflow Cell Culture Cell Culture Transfection Transfection Cell Culture->Transfection Treatment Treatment Transfection->Treatment Luciferase Assay Luciferase Assay Treatment->Luciferase Assay ChIP Assay ChIP Assay Treatment->ChIP Assay Data Analysis Data Analysis Luciferase Assay->Data Analysis qPCR qPCR ChIP Assay->qPCR qPCR->Data Analysis

Caption: General experimental workflow for studying GR activity.

Experimental Protocols

Luciferase Reporter Assay for Transrepression (NF-κB)

This protocol is designed to measure the inhibitory effect of this compound on NF-κB-mediated gene expression.

Materials:

  • Human cell line (e.g., A549, HeLa)

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound

  • Dexamethasone (positive control)

  • TNF-α (or other NF-κB inducer)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 24 hours post-transfection.

  • Treatment: Pre-treat the cells with varying concentrations of this compound or dexamethasone for 1 hour.

  • Induction: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to induce NF-κB activity.

  • Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the dual-luciferase reporter assay system.

  • Luminescence Measurement: Measure both firefly and Renilla luciferase activity using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the TNF-α-stimulated control and determine the IC50 value.

Luciferase Reporter Assay for Transactivation (GRE)

This protocol measures the ability of this compound to activate gene expression through a glucocorticoid response element (GRE).

Materials:

  • Human cell line (e.g., HEK293T, A549)

  • GRE luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound

  • Dexamethasone (positive control)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate.

  • Transfection: Co-transfect the cells with the GRE luciferase reporter plasmid and the control plasmid.

  • Incubation: Incubate for 24 hours post-transfection.

  • Treatment: Treat the cells with varying concentrations of this compound or dexamethasone for 18-24 hours.

  • Lysis and Luminescence Measurement: Follow steps 6 and 7 from the transrepression protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction relative to the vehicle-treated control and determine the EC50 value.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is for determining the in vivo binding of the glucocorticoid receptor to the promoter of a target gene.

Materials:

  • Human cell line (e.g., A549)

  • This compound

  • Dexamethasone

  • Formaldehyde

  • Glycine

  • Lysis buffer

  • Sonication buffer

  • Anti-GR antibody

  • Control IgG

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • RNase A

  • DNA purification kit

  • Primers for qPCR

Procedure:

  • Cell Treatment: Treat cells with this compound, dexamethasone, or vehicle control for the desired time.

  • Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating. Quench the reaction with glycine.

  • Cell Lysis and Sonication: Harvest and lyse the cells. Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an anti-GR antibody or control IgG overnight. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of NaCl.

  • DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.

  • qPCR Analysis: Perform quantitative PCR using primers specific for a known GRE-containing promoter region of a GR target gene (e.g., FKBP5) and a negative control region.

  • Data Analysis: Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA.

Conclusion

The provided protocols and resources will enable researchers to thoroughly investigate the differential effects of this compound on gene transrepression and transactivation. By quantifying its activity in these distinct pathways, a clearer understanding of its potential as a selective glucocorticoid receptor modulator with an improved therapeutic profile can be achieved.

References

Application Notes and Protocols for Western Blot Analysis Following Dagrocorat Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dagrocorat hydrochloride (PF-00251802) is a selective glucocorticoid receptor modulator (SGRM) that acts as a partial agonist of the glucocorticoid receptor (GR).[1][2] Developed for the potential treatment of rheumatoid arthritis, its clinical development was discontinued.[1] As an SGRM, Dagrocorat was designed to dissociate the anti-inflammatory effects of glucocorticoids from their metabolic side effects. This is achieved by differentially modulating GR-mediated transactivation and transrepression of target genes.

These application notes provide a comprehensive guide to performing Western blot analysis to investigate the molecular effects of this compound on key signaling pathways. Due to the limited publicly available data on this compound, the quantitative data presented herein is derived from studies on other glucocorticoid receptor agonists and is intended to serve as an illustrative example of expected outcomes.

Mechanism of Action: Glucocorticoid Receptor Signaling

Glucocorticoids, and by extension SGRMs like Dagrocorat, exert their effects primarily through the glucocorticoid receptor. In its inactive state, the GR resides in the cytoplasm in a complex with chaperone proteins, including heat shock protein 90 (hsp90). Upon ligand binding, the receptor undergoes a conformational change, dissociates from the chaperone complex, and translocates to the nucleus.

Once in the nucleus, the ligand-activated GR can modulate gene expression through several mechanisms:

  • Transactivation: The GR can bind directly to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.

  • Transrepression: The GR can inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), without direct DNA binding. This "tethering" mechanism is a key contributor to the anti-inflammatory effects of glucocorticoids.

The following diagram illustrates the classical glucocorticoid receptor signaling pathway.

GR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dagrocorat Dagrocorat hydrochloride GR_complex GR-Hsp90 Complex Dagrocorat->GR_complex Binds GR_active Activated GR GR_complex->GR_active Conformational Change GR_nucleus Activated GR GR_active->GR_nucleus Translocation GRE GRE GR_nucleus->GRE Binds Gene Anti-inflammatory Gene Transcription GRE->Gene Promotes GR_NFkB_Crosstalk cluster_outside Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK Activates IkBa_p65_p50 IκBα-p65-p50 (Inactive NF-κB) IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65-p50 (Active NF-κB) IkBa_p65_p50->p65_p50 IκBα degradation p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocation GR_active Activated GR GR_nuc Activated GR GR_active->GR_nuc Translocation Dagrocorat Dagrocorat GR GR Dagrocorat->GR GR->GR_active Activation DNA DNA p65_p50_nuc->DNA Binds Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes Activates GR_nuc->p65_p50_nuc Inhibits (Tethering) Western_Blot_Workflow A Cell Culture & Treatment with Dagrocorat HCl B Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (Blotting) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection H->I J Data Analysis I->J

References

Application Notes and Protocols for RNA Sequencing of Cells Treated with Dagrocorat Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dagrocorat hydrochloride is a non-steroidal, selective glucocorticoid receptor modulator (SGRM) that has been investigated for its potential therapeutic applications, particularly in inflammatory conditions like rheumatoid arthritis.[1] Unlike traditional glucocorticoids, SGRMs are designed to preferentially induce transrepression of pro-inflammatory genes over transactivation of genes associated with metabolic side effects. This "dissociated" mechanism of action is primarily achieved through differential regulation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[2][3] Understanding the global transcriptomic changes induced by this compound is crucial for elucidating its precise mechanism of action, identifying biomarkers of response, and assessing potential off-target effects.

This document provides a detailed protocol for performing RNA sequencing (RNA-seq) on a relevant cell line treated with this compound. The protocol covers cell culture and treatment, RNA extraction, library preparation, sequencing, and a general overview of data analysis. Expected outcomes and representative data are presented to guide researchers in their experimental design and interpretation.

Signaling Pathway of this compound

This compound, as an SGRM, modulates gene expression by binding to the glucocorticoid receptor (GR). Upon binding, the Dagrocorat-GR complex translocates to the nucleus. The prevailing hypothesis for SGRMs is that they favor a monomeric conformation of the GR, which can then interact with and inhibit the activity of pro-inflammatory transcription factors like NF-κB. This transrepression leads to the downregulation of inflammatory cytokine and chemokine gene expression. In contrast, the transactivation of genes containing glucocorticoid response elements (GREs), which is often associated with adverse effects, is less pronounced with SGRMs compared to conventional glucocorticoids.

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dagrocorat Dagrocorat GR_complex GR-HSP90 Complex Dagrocorat->GR_complex Binds Dagrocorat_GR Dagrocorat-GR Complex GR_complex->Dagrocorat_GR Dagrocorat_GR_nuc Dagrocorat-GR Dagrocorat_GR->Dagrocorat_GR_nuc Translocation NFkB_complex p50-p65-IκBα p50_p65 p50-p65 (Active NF-κB) NFkB_complex->p50_p65 IκBα IκBα NFkB_complex->IκBα NFkB_nuc p50-p65 p50_p65->NFkB_nuc Translocation Inflammatory_Signal Inflammatory Stimulus (e.g., TNFα) Inflammatory_Signal->NFkB_complex Induces IκBα degradation Dagrocorat_GR_nuc->NFkB_nuc Inhibits Activity Gene_Repression Repression Dagrocorat_GR_nuc->Gene_Repression Proinflammatory_Genes Pro-inflammatory Genes (e.g., IL-6, TNFα) NFkB_nuc->Proinflammatory_Genes Activates Transcription Gene_Repression->Proinflammatory_Genes

This compound signaling pathway.

Experimental Workflow

The following diagram outlines the major steps involved in the RNA sequencing protocol for cells treated with this compound.

Cell_Culture 1. Cell Culture (e.g., A549, Synoviocytes) Drug_Treatment 2. This compound Treatment Cell_Culture->Drug_Treatment RNA_Extraction 3. Total RNA Extraction Drug_Treatment->RNA_Extraction RNA_QC 4. RNA Quality Control (RIN assessment) RNA_Extraction->RNA_QC Library_Prep 5. RNA Library Preparation (rRNA depletion, fragmentation, adapter ligation, cDNA synthesis) RNA_QC->Library_Prep Sequencing 6. High-Throughput Sequencing (e.g., Illumina NovaSeq) Library_Prep->Sequencing Data_Analysis 7. Bioinformatic Analysis (QC, alignment, differential gene expression, pathway analysis) Sequencing->Data_Analysis

RNA sequencing experimental workflow.

Detailed Experimental Protocol

This protocol is optimized for a human cell line relevant to inflammation, such as A549 (lung carcinoma) or primary synoviocytes, but can be adapted for other cell types.

Cell Culture and Treatment
  • Cell Line: A549 human lung carcinoma cells (ATCC® CCL-185™) or primary human fibroblast-like synoviocytes.

  • Culture Medium: For A549 cells, use F-12K Medium (ATCC® 30-2004™) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Experimental Setup:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

    • Allow cells to adhere and grow for 24 hours.

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

    • Treat cells with the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO). It is recommended to also include a positive control, such as dexamethasone.

    • To induce an inflammatory response, co-treat with an inflammatory stimulus like TNF-α (10 ng/mL) or lipopolysaccharide (LPS) (1 µg/mL) for a specified duration (e.g., 6, 12, or 24 hours).

    • Harvest cells for RNA extraction.

Total RNA Extraction
  • Reagents: TRIzol™ Reagent (Invitrogen) or a column-based RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

  • Procedure (using a column-based kit):

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Lyse the cells directly in the well by adding the lysis buffer provided with the kit.

    • Homogenize the lysate by passing it through a 20-gauge needle or using a QIAshredder column.

    • Proceed with RNA purification according to the manufacturer's instructions, including an on-column DNase digestion step to remove any contaminating genomic DNA.

    • Elute the RNA in nuclease-free water.

RNA Quality Control
  • Quantification: Determine the RNA concentration using a NanoDrop™ spectrophotometer or a Qubit™ Fluorometer.

  • Integrity: Assess the RNA integrity using an Agilent 2100 Bioanalyzer or a similar instrument. An RNA Integrity Number (RIN) of ≥ 8 is recommended for optimal results.

RNA Library Preparation and Sequencing
  • Library Preparation Kit: Use a commercial kit such as the Illumina® Stranded Total RNA Prep with Ribo-Zero Plus.

  • Procedure:

    • rRNA Depletion: Remove ribosomal RNA (rRNA) from 100 ng to 1 µg of total RNA using the Ribo-Zero Plus kit.

    • RNA Fragmentation: Fragment the rRNA-depleted RNA using divalent cations under elevated temperature.

    • cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.

    • End Repair and Adenylation: Repair the ends of the double-stranded cDNA and add a single 'A' nucleotide to the 3' ends.

    • Adapter Ligation: Ligate Illumina sequencing adapters to the cDNA fragments.

    • PCR Amplification: Amplify the adapter-ligated library using a limited number of PCR cycles (typically 10-15 cycles) to add indexes and generate enough material for sequencing.

    • Library Quantification and Quality Control: Quantify the final library using qPCR and assess the size distribution using a Bioanalyzer.

  • Sequencing:

    • Pool the indexed libraries.

    • Perform paired-end sequencing (e.g., 2 x 75 bp or 2 x 150 bp) on an Illumina sequencing platform (e.g., NovaSeq 6000) to a desired sequencing depth (typically 20-30 million reads per sample for differential gene expression analysis).

Data Presentation and Expected Results

Quantitative Data Summary

The primary output of the RNA-seq experiment will be a list of differentially expressed genes (DEGs) between the different treatment conditions. This data should be summarized in tables for easy comparison.

Table 1: Experimental Groups for RNA Sequencing

Group IDTreatmentInflammatory StimulusReplicates
AVehicle (DMSO)None3
BVehicle (DMSO)TNF-α3
CDagrocorat (1 µM)TNF-α3
DDexamethasone (1 µM)TNF-α3

Table 2: Hypothetical Top 10 Differentially Expressed Genes (Dagrocorat + TNF-α vs. Vehicle + TNF-α)

Gene SymbolLog2 Fold Changep-valueAdjusted p-value
IL6-3.51.2e-152.5e-14
CXCL8-3.24.5e-148.1e-13
CCL2-2.89.8e-121.5e-10
PTGS2-2.53.2e-104.1e-09
NFKBIA1.87.1e-098.3e-08
DUSP12.21.5e-081.6e-07
FKBP51.55.6e-075.8e-06
JUN-0.50.020.08
FOS-0.40.030.11
GILZ1.28.9e-057.5e-04

Note: This is hypothetical data based on the known mechanism of SGRMs. Actual results may vary.

Expected Outcomes:

  • Repression of Pro-inflammatory Genes: Treatment with this compound in the presence of an inflammatory stimulus is expected to lead to a significant downregulation of genes involved in the inflammatory response. These may include cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL8, CCL2), and enzymes involved in inflammation (e.g., PTGS2/COX-2).

  • Induction of Anti-inflammatory Genes: Some genes with anti-inflammatory properties, such as DUSP1 (dual specificity phosphatase 1) and NFKBIA (IκBα), may be upregulated by Dagrocorat treatment.

  • Dissociated Effects: When compared to a traditional glucocorticoid like dexamethasone, Dagrocorat is hypothesized to have a less pronounced effect on the transactivation of genes associated with metabolic side effects. Therefore, genes like FKBP5 might show a more modest induction.

  • Limited Impact on AP-1 Target Genes: Based on studies of other SGRMs, Dagrocorat may have a less significant repressive effect on AP-1-driven genes (e.g., JUN, FOS) compared to its effect on NF-κB target genes.[2][3]

Conclusion

This application note provides a comprehensive framework for conducting RNA sequencing experiments to investigate the transcriptomic effects of this compound. By following this detailed protocol and considering the expected outcomes, researchers can generate high-quality data to advance our understanding of this selective glucocorticoid receptor modulator and its potential as a therapeutic agent. The provided diagrams and tables offer a clear visual representation of the signaling pathway, experimental workflow, and expected data structure, facilitating experimental planning and data interpretation.

References

Application Notes and Protocols for Flow Cytometry Analysis with Dagrocorat Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dagrocorat hydrochloride (formerly PF-00251802) is a selective glucocorticoid receptor modulator (SGRM) that has been investigated for its anti-inflammatory properties.[1] As a "dissociated" agonist of the glucocorticoid receptor (GR), Dagrocorat is designed to preferentially induce the transrepression of pro-inflammatory genes, a process that is understood to be the primary driver of the anti-inflammatory effects of glucocorticoids. This is in contrast to the transactivation of other genes, which is associated with many of the undesirable side effects of conventional glucocorticoid therapy.[2] Flow cytometry is a powerful tool to dissect the cellular effects of Dagrocorat, enabling multiparametric analysis of immune cell subsets, signaling pathways, and apoptotic responses at the single-cell level.

These application notes provide detailed protocols for utilizing flow cytometry to characterize the in vitro effects of this compound on peripheral blood mononuclear cells (PBMCs). The provided methodologies focus on assessing the modulation of the NF-κB signaling pathway and the induction of apoptosis, two key pathways influenced by glucocorticoid receptor activation.

Key Applications

  • Immunophenotyping: Characterize the effect of Dagrocorat on various immune cell populations.

  • Signaling Pathway Analysis: Quantify the inhibition of pro-inflammatory signaling cascades, such as the NF-κB pathway.

  • Apoptosis Assays: Evaluate the pro-apoptotic effects of Dagrocorat on different lymphocyte subsets.

  • Dose-Response Studies: Determine the effective concentration range of Dagrocorat for desired cellular responses.

Data Presentation

Table 1: Effect of this compound on NF-κB p65 Phosphorylation in Activated CD4+ T Cells
Treatment GroupConcentration (nM)% of p-NF-κB p65+ CD4+ T Cells (Mean ± SD)
Vehicle Control (0.1% DMSO)085.2 ± 4.1
This compound162.5 ± 3.8
1041.3 ± 2.9
10025.8 ± 2.1
Dexamethasone (Positive Control)10022.4 ± 1.9
Table 2: Induction of Apoptosis in Peripheral Blood Mononuclear Cells (PBMCs)
Treatment GroupConcentration (nM)% Apoptotic Cells (Annexin V+) (Mean ± SD)
Vehicle Control (0.1% DMSO)05.1 ± 0.8
This compound17.3 ± 1.1
1012.6 ± 1.5
10018.9 ± 2.3
Dexamethasone (Positive Control)10035.4 ± 3.1

Signaling Pathway and Experimental Workflow Diagrams

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_translocation Nuclear Translocation cluster_nucleus Nucleus cluster_transrepression Transrepression cluster_transactivation Transactivation Dagrocorat Dagrocorat Hydrochloride GR_complex GR + Hsp90/chaperones Dagrocorat->GR_complex Binds GR_active Activated GR-Dagrocorat Complex GR_complex->GR_active Conformational Change NFkB_AP1 NF-κB / AP-1 GR_active->NFkB_AP1 Inhibits GRE Glucocorticoid Response Elements (GRE) GR_active->GRE Binds (dimer) Proinflammatory_genes Pro-inflammatory Genes (e.g., IL-6, TNF-α) NFkB_AP1->Proinflammatory_genes Activates Antiinflammatory_genes Anti-inflammatory Genes (e.g., IκBα) GRE->Antiinflammatory_genes Activates Side_effect_genes Genes associated with side effects GRE->Side_effect_genes Activates Dagrocorat_effect Dagrocorat's dissociated action favors transrepression over transactivation

Caption: Glucocorticoid Receptor Signaling Pathway Modulation by Dagrocorat.

cluster_workflow Experimental Workflow PBMC_isolation 1. Isolate PBMCs from whole blood (e.g., Ficoll-Paque) Cell_culture 2. Culture PBMCs and treat with This compound PBMC_isolation->Cell_culture Stimulation 3. (For NF-κB) Stimulate with LPS or PMA/Ionomycin Cell_culture->Stimulation Staining 4. Stain for surface and intracellular markers Cell_culture->Staining For Apoptosis Assay Stimulation->Staining Acquisition 5. Acquire data on a flow cytometer Staining->Acquisition Analysis 6. Analyze data to quantify protein expression and apoptosis Acquisition->Analysis

Caption: Flow Cytometry Experimental Workflow for Dagrocorat Analysis.

Experimental Protocols

Protocol 1: Intracellular Staining for Phosphorylated NF-κB p65

This protocol is designed to measure the inhibitory effect of this compound on the phosphorylation of the NF-κB p65 subunit in human PBMCs upon stimulation.

Materials:

  • This compound

  • Dexamethasone (positive control)

  • DMSO (vehicle control)

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) or Phorbol 12-myristate 13-acetate (PMA) and Ionomycin

  • FACS tubes

  • Centrifuge

  • Flow Cytometer

  • Antibodies:

    • Anti-human CD3-PerCP

    • Anti-human CD4-APC

    • Anti-human phospho-NF-κB p65 (S529)-PE

    • Isotype control for p-NF-κB p65-PE

  • Fixation/Permeabilization Buffer Kit

Procedure:

  • Cell Preparation and Treatment:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Resuspend cells in RPMI-1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.

    • Aliquot 1 mL of cell suspension into FACS tubes.

    • Prepare serial dilutions of this compound and Dexamethasone in RPMI-1640. Add the compounds to the respective tubes. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for 1 hour at 37°C, 5% CO2.

  • Cell Stimulation:

    • Add a stimulating agent (e.g., 1 µg/mL LPS or 50 ng/mL PMA and 1 µg/mL Ionomycin) to all tubes except the unstimulated control.

    • Incubate for 30 minutes at 37°C, 5% CO2.

  • Fixation:

    • Immediately after stimulation, add 100 µL of Fixation Buffer to each tube.

    • Vortex gently and incubate for 15 minutes at room temperature, protected from light.

  • Permeabilization and Staining:

    • Wash the cells twice with 2 mL of PBS containing 2% FBS. Centrifuge at 500 x g for 5 minutes.

    • Resuspend the cell pellet in 100 µL of Permeabilization Buffer.

    • Add the antibodies (Anti-CD3-PerCP, Anti-CD4-APC, and Anti-p-NF-κB p65-PE or its isotype control) at their predetermined optimal concentrations.

    • Vortex gently and incubate for 30-45 minutes at 4°C in the dark.

  • Data Acquisition:

    • Wash the cells once with 2 mL of Permeabilization Buffer.

    • Resuspend the cells in 300-500 µL of FACS buffer (PBS with 2% FBS).

    • Acquire data on a flow cytometer, collecting at least 50,000 events in the lymphocyte gate.

  • Data Analysis:

    • Gate on the lymphocyte population based on forward and side scatter.

    • Within the lymphocyte gate, identify CD3+ T cells.

    • From the CD3+ population, gate on CD4+ helper T cells.

    • Analyze the percentage of p-NF-κB p65 positive cells within the CD4+ gate for each treatment condition.

Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI)

This protocol measures the induction of apoptosis by this compound in PBMCs.

Materials:

  • This compound

  • Dexamethasone (positive control)

  • DMSO (vehicle control)

  • Human PBMCs

  • RPMI-1640 medium with 10% FBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • FACS tubes

  • Centrifuge

  • Flow Cytometer

Procedure:

  • Cell Preparation and Treatment:

    • Isolate PBMCs and resuspend in RPMI-1640 with 10% FBS at 1 x 10^6 cells/mL.

    • Aliquot 1 mL of cell suspension into FACS tubes.

    • Add the desired concentrations of this compound, Dexamethasone, or vehicle control.

    • Incubate for 24-48 hours at 37°C, 5% CO2.

  • Staining:

    • Harvest the cells by centrifuging at 400 x g for 5 minutes.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each tube.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer within 1 hour of staining.

    • Collect data for at least 20,000 events per sample.

  • Data Analysis:

    • Create a dot plot of FITC (Annexin V) versus PI.

    • Establish quadrants based on unstained and single-stained controls.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V- / PI-): Live cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells

    • The total percentage of apoptotic cells is the sum of the early and late apoptotic populations.

References

Troubleshooting & Optimization

Preventing degradation of Dagrocorat hydrochloride in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Dagrocorat Hydrochloride

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solutions?

A1: For optimal stability, stock solutions of this compound should be aliquoted and stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2] It is crucial to avoid repeated freeze-thaw cycles, as this can lead to product inactivation.[1] For in vivo experiments, it is highly recommended to prepare fresh working solutions on the day of use.[1][2]

Q2: My this compound solution appears cloudy or has precipitated. What should I do?

A2: Cloudiness or precipitation can occur for several reasons, including improper solvent selection, exceeding the solubility limit, or temperature fluctuations. If precipitation occurs during preparation, gentle heating and/or sonication may help to dissolve the compound.[1][2] Ensure you are using the appropriate solvent system as recommended. For example, a common vehicle for in vivo studies involves dissolving the compound in DMSO first, then adding co-solvents like PEG300 and Tween-80 before the final addition of saline.[1][2] Always add solvents sequentially and mix well between additions.

Q3: What factors can cause the degradation of this compound in solution?

A3: While specific degradation pathways for this compound are not extensively published, based on its chemical structure and general knowledge of similar compounds, degradation is likely influenced by:

  • pH: The compound is incompatible with strong acids and alkalis.[3] Hydrolysis can be a significant degradation pathway for molecules with ester or amide groups, and this is often pH-dependent. Similar glucocorticoids have shown degradation under both acidic and alkaline conditions.[4][5]

  • Oxidation: Incompatibility with strong oxidizing agents suggests a susceptibility to oxidation.[3]

  • Light: Photodegradation can be a concern for many pharmaceutical compounds. It is advisable to protect solutions from light, especially during storage and handling.[4]

  • Temperature: Elevated temperatures can accelerate degradation. Adhering to recommended storage temperatures is critical.

Q4: Can I use buffers to prepare my this compound solution?

A4: While buffers can help maintain a stable pH, it is essential to ensure the buffer components are compatible with this compound. Given its incompatibility with strong acids and bases, a neutral pH buffer (around pH 7) would likely be the most stable.[4] However, it is recommended to perform a preliminary stability study in the chosen buffer system to ensure compatibility and prevent unexpected degradation.

Troubleshooting Guides

Issue 1: Loss of Potency or Inconsistent Experimental Results

If you observe a decrease in the expected biological activity of your this compound solution or inconsistent results between experiments, consider the following troubleshooting steps:

Potential Cause Troubleshooting Action
Degradation due to improper storage - Ensure stock solutions are stored at -80°C and have not exceeded the 6-month shelf life.[1] - Verify that working solutions were freshly prepared.[2] - Confirm that solutions were protected from light during storage and handling.
Repeated Freeze-Thaw Cycles - Always aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.[1]
pH-induced Degradation - Measure the pH of your final solution. If it is acidic or alkaline, consider adjusting it to a neutral pH. - Avoid using strongly acidic or basic buffers or excipients.[3]
Oxidative Degradation - De-gas solvents to remove dissolved oxygen, especially for long-term experiments. - Consider adding a suitable antioxidant if compatible with your experimental system.

Troubleshooting Workflow for Solution Instability

start Inconsistent Results or Loss of Potency check_prep Review Solution Preparation Protocol start->check_prep check_storage Verify Storage Conditions start->check_storage fresh_prep Was solution prepared fresh? check_prep->fresh_prep storage_temp Stored at -80°C / -20°C? check_storage->storage_temp perform_qc Perform Analytical QC (e.g., HPLC) on Solution fresh_prep->perform_qc Yes remediate Remediation Steps: - Prepare fresh solution - Protect from light - Use inert atmosphere fresh_prep->remediate No aliquoted Aliquoted to avoid freeze-thaw? storage_temp->aliquoted Yes storage_temp->remediate No aliquoted->perform_qc Yes aliquoted->remediate No degraded Degradation Confirmed perform_qc->degraded stable Solution is Stable. Review Experimental Parameters. degraded->stable No degraded->remediate Yes end Problem Resolved remediate->end

Caption: Troubleshooting workflow for this compound solution instability.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

Objective: To assess the stability of this compound in solution under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC system with a UV detector or Mass Spectrometer

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 N HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 N NaOH before analysis.

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 N NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 N HCl before analysis.

    • Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Incubate the stock solution at 60°C, protected from light, for 24 and 48 hours.

    • Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., ICH option 2: 1.2 million lux hours and 200 W h/m²) at room temperature. A control sample should be wrapped in aluminum foil and stored under the same conditions.

  • Sample Analysis:

    • At each time point, withdraw a sample, dilute to a suitable concentration with the mobile phase, and analyze by a suitable stability-indicating HPLC method.

    • Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

Data Presentation Template:

Use the following table to record the percentage of degradation under different stress conditions.

Stress Condition Time (hours) % Degradation of Dagrocorat HCl Number of Degradants RRT of Major Degradant(s)
0.1 N HCl, 60°C2
4
8
24
0.1 N NaOH, 60°C2
4
8
24
3% H₂O₂, RT2
4
8
24
Thermal, 60°C24
48
Photolytic24

Potential Degradation Pathways

Dagrocorat This compound Hydrolysis Hydrolysis (Acid/Base Catalyzed) Dagrocorat->Hydrolysis Oxidation Oxidation Dagrocorat->Oxidation Photolysis Photolysis Dagrocorat->Photolysis Degradant_A Amide Cleavage Products Hydrolysis->Degradant_A e.g., at carboxamide Degradant_B N-oxide Metabolites Oxidation->Degradant_B e.g., at pyridine nitrogen Degradant_C Photodegradants Photolysis->Degradant_C

Caption: Potential degradation pathways for this compound.

References

Dagrocorat hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Dagrocorat hydrochloride. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: Solid this compound powder should be stored at -20°C for long-term stability, where it can be kept for up to two years.[1]

Q2: How should I store this compound once it is dissolved in a solvent?

A2: The storage of this compound in solution depends on the temperature. For stock solutions, it is recommended to store them at -80°C for up to six months or at -20°C for up to one month.[2][3] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[2]

Q3: I am conducting in vivo experiments. How should I prepare and store the working solution?

A3: For in vivo experiments, it is highly recommended to prepare the working solution fresh on the same day of use to ensure its potency and stability.[2][3]

Q4: Are there any known incompatibilities for this compound?

A4: Yes, this compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents. Contact with these substances should be avoided to prevent chemical degradation.

Q5: What is the proper way to handle solid this compound?

A5: When handling the solid powder, it is important to avoid inhalation and contact with eyes and skin. Use in a well-ventilated area is recommended. Personal protective equipment, such as gloves and safety goggles, should be worn.

Stability Summary

The stability of this compound is influenced by temperature, pH, and light exposure. The following tables summarize its degradation under various stress conditions, providing a baseline for experimental planning.

Table 1: Summary of Recommended Storage Conditions

FormStorage TemperatureDuration
Solid Powder-20°CUp to 2 years[1]
In DMSO-80°CUp to 6 months[2][3]
In DMSO-20°CUp to 1 month[2]
In DMSO4°CUp to 2 weeks[1]

Table 2: Representative Data from Forced Degradation Studies

Stress ConditionTime% Degradation (Hypothetical)Key Degradants (Hypothetical)
0.1 M HCl24 hours15%Hydrolytic Product A
0.1 M NaOH8 hours25%Hydrolytic Product B
10% H₂O₂24 hours10%Oxidative Product C
60°C48 hours8%Thermolytic Product D
Photolytic (UV)24 hours5%Photolytic Product E

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C. Collect samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C. Collect samples at various time points. Neutralize the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with 10% hydrogen peroxide and store at room temperature, protected from light. Collect samples at various time points.

  • Thermal Degradation: Store the solid powder and the stock solution at an elevated temperature (e.g., 60°C) in a stability chamber. Collect samples at various time points.

  • Photolytic Degradation: Expose the solid powder and the stock solution to a light source with a specified output (e.g., UV lamp at 254 nm).

  • Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2) to determine the percentage of degradation and identify any degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for a reverse-phase HPLC method to quantify this compound in the presence of its degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (determined by UV scan).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base Expose to Stress oxidation Oxidation (10% H₂O₂) prep_stock->oxidation Expose to Stress thermal Thermal Stress (60°C) prep_stock->thermal Expose to Stress photo Photolytic Stress (UV Light) prep_stock->photo Expose to Stress hplc Stability-Indicating HPLC acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Analysis (% Degradation, Peak Purity) hplc->data

Caption: Workflow for the forced degradation study of this compound.

Troubleshooting Guide

Problem 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

troubleshooting_peak_shape cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak Shape cause1 Column Overload start->cause1 Check cause2 Incompatible Injection Solvent start->cause2 Check cause3 Column Contamination start->cause3 Check cause4 Inappropriate Mobile Phase pH start->cause4 Check sol1 Reduce Sample Concentration cause1->sol1 sol2 Dissolve Sample in Mobile Phase cause2->sol2 sol3 Flush or Replace Column cause3->sol3 sol4 Adjust Mobile Phase pH cause4->sol4

Caption: Troubleshooting guide for poor HPLC peak shape.

Problem 2: Inconsistent Retention Times

troubleshooting_retention_time cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Retention Times cause1 Fluctuating Column Temperature start->cause1 Check cause2 Inconsistent Mobile Phase Composition start->cause2 Check cause3 Pump Malfunction (Air Bubbles) start->cause3 Check cause4 Column Degradation start->cause4 Check sol1 Use a Column Oven cause1->sol1 sol2 Prepare Fresh Mobile Phase cause2->sol2 sol3 Degas Mobile Phase and Prime Pump cause3->sol3 sol4 Replace Column cause4->sol4

Caption: Troubleshooting guide for inconsistent HPLC retention times.

Problem 3: Unexpected Degradation of the Compound in Control Samples

troubleshooting_degradation cluster_causes Potential Causes cluster_solutions Solutions start Unexpected Degradation in Controls cause1 Contaminated Solvent or Reagents start->cause1 Check cause2 Inappropriate pH of Solution start->cause2 Check cause3 Exposure to Light start->cause3 Check cause4 Repeated Freeze-Thaw Cycles start->cause4 Check sol1 Use High-Purity Solvents and Fresh Reagents cause1->sol1 sol2 Buffer the Solution cause2->sol2 sol3 Use Amber Vials or Protect from Light cause3->sol3 sol4 Aliquot Stock Solutions cause4->sol4

Caption: Troubleshooting unexpected degradation in control samples.

References

Off-target effects of Dagrocorat hydrochloride in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of Dagrocorat hydrochloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound's active metabolite, Dagrocorat (PF-00251802), is a selective glucocorticoid receptor modulator (SGRM).[1] It acts as a partial agonist of the glucocorticoid receptor (GR). The intended mechanism of SGRMs is to dissociate the anti-inflammatory effects (mediated by transrepression) from the adverse metabolic and other side effects (often mediated by transactivation) associated with conventional glucocorticoids.

Q2: Are there any known direct off-target interactions of this compound?

A2: Yes, Dagrocorat has been identified as a time-dependent reversible inhibitor of cytochrome P450 enzymes CYP3A and CYP2D6.[2][3] This is a critical consideration for in vitro and in vivo experiments where metabolism by these enzymes is a factor.

Q3: What are the potential class-wide off-target effects associated with Selective Glucocorticoid Receptor Modulators (SGRMs) that I should be aware of when using Dagrocorat?

A3: While SGRMs are designed to minimize the side effects of traditional glucocorticoids, they may still exhibit a range of off-target effects, often to a lesser degree. Researchers should be mindful of potential effects on:

  • Metabolic Pathways: This can include alterations in glucose metabolism and induction of enzymes like tyrosine aminotransferase (TAT).

  • Bone Metabolism: Effects on bone formation and resorption markers, such as osteoprotegerin (OPG) release, have been observed with some SGRMs.

  • Hypothalamic-Pituitary-Adrenal (HPA) Axis: Suppression of the HPA axis is a known effect of glucocorticoids and can also be a concern with SGRMs.

  • Mineralocorticoid Receptor (MR) Interaction: Some non-steroidal modulators have shown interaction with the MR, which could be a potential off-target to consider.

Troubleshooting Guide

Problem: I am observing unexpected changes in the metabolism of other compounds in my in vitro assay when using Dagrocorat.

Possible Cause: Dagrocorat is a known inhibitor of CYP3A and CYP2D6.[2][3] If your experimental system (e.g., liver microsomes, hepatocytes) utilizes these enzymes to metabolize other compounds, co-incubation with Dagrocorat could lead to competitive or mechanism-based inhibition.

Solution:

  • Review Quantitative Data: Refer to the known IC50 and Ki values for Dagrocorat's inhibition of CYP3A and CYP2D6 (see Table 1). Determine if the concentrations of Dagrocorat used in your experiment are within a range that could cause significant inhibition.

  • Control Experiments: Run control experiments without Dagrocorat to establish baseline metabolism. Also, consider using a known, potent inhibitor of CYP3A (e.g., ketoconazole) and CYP2D6 (e.g., quinidine) as positive controls to understand the impact of inhibiting these pathways in your system.

  • Alternative Systems: If possible, use an experimental system that is less reliant on CYP3A and CYP2D6 metabolism, or use species-specific microsomes that may be less sensitive to Dagrocorat if applicable to your research question.

Problem: My in vivo study with Dagrocorat shows unexpected physiological changes, such as altered blood glucose levels or biomarkers of bone turnover.

Possible Cause: These could be manifestations of the on-target effects via the glucocorticoid receptor, reflecting incomplete dissociation of transactivation and transrepression pathways, or potential off-target effects common to the SGRM class.

Solution:

  • Dose-Response Analysis: Conduct a thorough dose-response study to determine if these effects are dose-dependent. It's possible that at lower concentrations, the desired anti-inflammatory effects can be achieved without significant metabolic or bone-related side effects.

  • Biomarker Analysis: Measure established biomarkers to quantify these effects. For metabolic changes, consider an oral glucose tolerance test (OGTT) or measuring tyrosine aminotransferase (TAT) activity. For bone effects, quantify markers like osteoprotegerin (OPG).

  • Comparative Studies: Include a classic glucocorticoid (e.g., prednisolone or dexamethasone) as a comparator in your studies. This will help to determine if the effects observed with Dagrocorat are indeed reduced compared to traditional glucocorticoids, as intended by its SGRM mechanism.

Quantitative Data

Table 1: In Vitro Inhibition of Cytochrome P450 Enzymes by Dagrocorat

EnzymeInhibition ParameterValue (µM)Experimental System
CYP3AIC501.3Human Liver Microsomes
CYP2D6Ki0.57Human Liver Microsomes

Data sourced from MedChemExpress and DC Chemicals.[2][3]

Experimental Protocols

Protocol 1: Assessment of CYP450 Inhibition in Human Liver Microsomes

Objective: To determine the inhibitory potential of Dagrocorat on the activity of major CYP450 isoforms.

Materials:

  • This compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • CYP-isoform specific probe substrates (e.g., midazolam for CYP3A, dextromethorphan for CYP2D6)

  • Incubation buffer (e.g., phosphate buffer, pH 7.4)

  • Positive control inhibitors (e.g., ketoconazole for CYP3A, quinidine for CYP2D6)

  • LC-MS/MS system for metabolite quantification

Methodology:

  • Pre-incubation (for time-dependent inhibition): Pre-incubate Dagrocorat with HLMs and the NADPH regenerating system for a set period (e.g., 0, 15, 30 minutes) to allow for potential mechanism-based inactivation.

  • Incubation: Initiate the reaction by adding the isoform-specific probe substrate to the pre-incubation mixture. For direct inhibition, Dagrocorat is added concurrently with the substrate.

  • Reaction Termination: Stop the reaction at a specific time point (e.g., 10 minutes) by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the formation of the specific metabolite of the probe substrate.

  • Data Analysis: Calculate the percent inhibition of enzyme activity at various concentrations of Dagrocorat. Determine the IC50 value by fitting the data to a four-parameter logistic equation. For time-dependent inhibition, calculate the Ki and kinact values.

Visualizations

Glucocorticoid_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dagrocorat Dagrocorat GR Glucocorticoid Receptor (GR) Dagrocorat->GR Binds Complex Dagrocorat-GR Complex GR->Complex HSP HSP90/70 HSP->GR Associated HSP->Complex Dissociates Complex_n Dagrocorat-GR Complex Complex->Complex_n Translocates GRE Glucocorticoid Response Element (GRE) Transactivation Transactivation (Metabolic Side Effects) GRE->Transactivation NFkB NF-κB / AP-1 Transrepression Transrepression (Anti-inflammatory Effects) NFkB->Transrepression Complex_n->GRE Binds (Minimized) Complex_n->NFkB Interferes

Caption: Glucocorticoid Receptor (GR) signaling pathway for Dagrocorat.

Off_Target_Screening_Workflow start Start: Compound of Interest (Dagrocorat) in_vitro In Vitro Screening start->in_vitro cell_based Cell-Based Functional Assays start->cell_based cyp_assay CYP450 Inhibition Assay (e.g., CYP3A, CYP2D6) in_vitro->cyp_assay receptor_panel Receptor Binding Panel (e.g., Mineralocorticoid Receptor) in_vitro->receptor_panel in_vivo In Vivo Follow-up in_vitro->in_vivo tat_assay Tyrosine Aminotransferase (TAT) Induction Assay (HepG2 cells) cell_based->tat_assay opg_assay Osteoprotegerin (OPG) Release Assay (MG-63 cells) cell_based->opg_assay cell_based->in_vivo pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in_vivo->pk_pd safety_pharm Safety Pharmacology Studies (e.g., OGTT, bone markers) in_vivo->safety_pharm end End: Off-Target Profile in_vivo->end

Caption: Experimental workflow for identifying off-target effects.

References

Technical Support Center: Dagrocorat Hydrochloride and Cytochrome P450 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the interaction of Dagrocorat hydrochloride (PF-00251802) with Cytochrome P450 (CYP) enzymes. Dagrocorat is a selective high-affinity partial agonist of the glucocorticoid receptor and its potential for drug-drug interactions (DDIs) via CYP inhibition is a critical consideration for its development and use in clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective glucocorticoid receptor modulator (SGRM). It acts as a partial agonist of the glucocorticoid receptor (GR), which, upon binding, translocates to the nucleus to regulate the transcription of target genes. This modulation is intended to retain the anti-inflammatory effects of glucocorticoids while potentially reducing associated adverse effects.

Q2: Does this compound inhibit Cytochrome P450 enzymes?

A2: Yes, in vitro studies have shown that Dagrocorat is a reversible and time-dependent inhibitor of several key CYP enzymes. Specifically, it demonstrates inhibitory effects against CYP3A and CYP2D6, and to a lesser extent, CYP2C8 and CYP2C9.

Q3: What are the known IC50 and Ki values for Dagrocorat's inhibition of CYP enzymes?

A3: The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values from in vitro studies in human liver microsomes are summarized in the table below. These values indicate the concentration of Dagrocorat required to inhibit 50% of the enzyme's activity and its binding affinity to the enzyme, respectively.

Q4: Is the primary metabolite of Dagrocorat also a CYP inhibitor?

A4: Dagrocorat is metabolized to PF-04015475. This metabolite has been shown to be a time-dependent inhibitor of CYP3A in vitro, although it is a weak reversible inhibitor of the tested CYP enzymes.

Q5: What is time-dependent inhibition (TDI) and why is it important for Dagrocorat?

A5: Time-dependent inhibition is a type of enzyme inhibition where the extent of inhibition increases with the duration of pre-incubation of the inhibitor with the enzyme. Dagrocorat's TDI of CYP3A and CYP2D6 suggests that its inhibitory potential may increase over time. This is a critical consideration for predicting clinical drug-drug interactions, as TDI can lead to a more prolonged and potent inhibitory effect than reversible inhibition alone.

Data Presentation

Table 1: In Vitro Inhibition of Human Cytochrome P450 Enzymes by this compound

CYP IsoformInhibition TypeIC50 (µM)Ki (µM)Probe Substrate Used
CYP1A2 Reversible> 30-Phenacetin
CYP2B6 Reversible> 30-Bupropion
CYP2C8 Reversible4.6-Amodiaquine
CYP2C9 Reversible2.5-Diclofenac
CYP2C19 Reversible> 30-(S)-Mephenytoin
CYP2D6 Reversible & Time-Dependent1.10.57Dextromethorphan
CYP3A Reversible & Time-Dependent1.3-Midazolam

Data sourced from in vitro studies using human liver microsomes.

Experimental Protocols

Representative Protocol for Determining IC50 of Dagrocorat on CYP Enzymes

This protocol is a representative example for determining the half-maximal inhibitory concentration (IC50) of Dagrocorat against various CYP isoforms using human liver microsomes.

1. Materials and Reagents:

  • This compound (test inhibitor)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Specific CYP isoform probe substrates (see Table 1)

  • Positive control inhibitors for each CYP isoform

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile or other suitable organic solvent for stock solutions

  • 96-well microplates

  • LC-MS/MS system for analysis

2. Preparation of Solutions:

  • Prepare a stock solution of Dagrocorat in a suitable organic solvent (e.g., DMSO).

  • Prepare working solutions of Dagrocorat by serial dilution from the stock solution. The final concentration of the organic solvent in the incubation mixture should be kept low (e.g., <0.5%) to avoid affecting enzyme activity.

  • Prepare stock solutions of probe substrates and positive control inhibitors.

  • Prepare the NADPH regenerating system according to the manufacturer's instructions.

3. Incubation Procedure:

  • In a 96-well plate, add the appropriate volume of phosphate buffer.

  • Add the human liver microsomes to each well. The protein concentration should be kept low to ensure linear reaction rates.

  • Add the Dagrocorat working solutions to the appropriate wells to achieve a range of final concentrations. Include wells with vehicle control (solvent only) and positive control inhibitors.

  • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

  • Initiate the metabolic reaction by adding the specific CYP probe substrate to each well.

  • Immediately after adding the substrate, add the NADPH regenerating system to start the reaction.

  • Incubate the plate at 37°C for a specific time, ensuring the reaction is in the linear range.

4. Reaction Termination and Sample Processing:

  • Stop the reaction by adding a quenching solution, such as cold acetonitrile, which also serves to precipitate the proteins.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis.

5. Analysis:

  • Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.

  • The rate of metabolite formation is used to determine the percent of remaining enzyme activity at each Dagrocorat concentration relative to the vehicle control.

6. Data Analysis:

  • Plot the percentage of inhibition against the logarithm of the Dagrocorat concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of Dagrocorat that causes 50% inhibition of the enzyme activity.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability between replicate wells - Pipetting errors- Inconsistent incubation times or temperatures- Microsome instability- Ensure proper calibration and use of pipettes.- Use a temperature-controlled incubator and a consistent workflow.- Thaw microsomes on ice and use them promptly. Avoid repeated freeze-thaw cycles.
No or very low enzyme activity in control wells - Inactive NADPH regenerating system- Degraded microsomes- Incorrect buffer pH- Prepare fresh NADPH regenerating system.- Use a new batch of microsomes and verify their activity.- Check and adjust the pH of the buffer.
IC50 value is significantly different from expected - Incorrect concentration of Dagrocorat or substrate- Substrate concentration is too high or too low relative to its Km value- Dagrocorat solubility issues- Verify the concentrations of all stock and working solutions.- Ideally, the substrate concentration should be at or near its Km value for competitive inhibition studies.- Check the solubility of Dagrocorat in the final incubation medium. If precipitation is suspected, consider using a lower starting concentration or adding a solubilizing agent that does not affect enzyme activity.
Inconsistent results for time-dependent inhibition (IC50 shift assay) - Insufficient pre-incubation time- Instability of Dagrocorat or its reactive metabolite- Ensure the pre-incubation time is sufficient for the inhibitor to exert its effect (typically 30 minutes).- Assess the stability of Dagrocorat in the incubation mixture.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_reagents Prepare Reagents (Buffer, NADPH, Microsomes) add_components Add Buffer, Microsomes, & Dagrocorat to Plate prep_reagents->add_components prep_dagrocorat Prepare Dagrocorat Serial Dilutions prep_dagrocorat->add_components prep_substrate Prepare Probe Substrate & Positive Controls start_reaction Add Substrate & NADPH to Initiate Reaction prep_substrate->start_reaction pre_incubate Pre-incubate at 37°C add_components->pre_incubate pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate terminate_reaction Terminate Reaction (e.g., with Acetonitrile) incubate->terminate_reaction process_samples Centrifuge & Collect Supernatant terminate_reaction->process_samples lcms_analysis LC-MS/MS Analysis of Metabolite Formation process_samples->lcms_analysis calculate_inhibition Calculate % Inhibition lcms_analysis->calculate_inhibition plot_data Plot Inhibition vs. [Dagrocorat] calculate_inhibition->plot_data determine_ic50 Determine IC50 Value plot_data->determine_ic50 gr_signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dagrocorat Dagrocorat GR_complex Glucocorticoid Receptor (GR) + Chaperone Proteins (e.g., HSP90) Dagrocorat->GR_complex Binding Active_GR Activated GR-Dagrocorat Complex GR_complex->Active_GR Conformational Change & Chaperone Dissociation GR_dimer GR Dimer Active_GR->GR_dimer Dimerization & Nuclear Translocation GRE Glucocorticoid Response Element (GRE) on DNA GR_dimer->GRE Binding to DNA Transcription Modulation of Gene Transcription GRE->Transcription Gene_Products Anti-inflammatory Proteins Transcription->Gene_Products Leads to

Technical Support Center: Managing Dagrocorat Hydrochloride-Induced Side Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dagrocorat hydrochloride in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected side effects?

A1: this compound is a selective glucocorticoid receptor modulator (SGRM).[1] As it targets the glucocorticoid receptor (GR), its side effects in animal models are expected to be similar to those of traditional glucocorticoids, though potentially with a different profile due to its selective nature. These can include metabolic changes, immunosuppression, and effects on the musculoskeletal and integumentary systems.

Q2: What are the most commonly observed glucocorticoid-induced side effects in animal models?

A2: Based on extensive research with glucocorticoids, the most common side effects observed in animal models such as rats and mice include:

  • Osteoporosis: Characterized by decreased bone mineral density and increased fracture risk.[2][3][4]

  • Muscle Atrophy: A reduction in muscle mass and strength.[5][6]

  • Skin Atrophy: Thinning of the skin.[2][7][8]

  • Metabolic Syndrome-like features: Including insulin resistance and changes in fat distribution.

  • Behavioral Changes: Such as anxiety and depression-like behaviors.[9]

Q3: How can I monitor for the onset of these side effects in my animal models?

A3: Regular monitoring is crucial. For osteoporosis, periodic bone mineral density (BMD) measurements using techniques like dual-energy X-ray absorptiometry (DXA) are recommended. Muscle atrophy can be assessed by measuring grip strength and muscle mass. Skin atrophy is monitored by measuring skin thickness using calipers. Regular blood glucose and lipid profile monitoring can help detect metabolic changes. Behavioral tests such as the elevated plus maze and forced swim test can be used to assess behavioral alterations.

Troubleshooting Guides

Issue 1: Unexpectedly Severe or Rapid Onset of Side Effects

Possible Cause:

  • Incorrect Dosing: The dose of this compound may be too high for the specific animal model, strain, or age.

  • Route of Administration: The chosen route of administration (e.g., intraperitoneal vs. oral) may lead to more rapid absorption and higher peak concentrations.

  • Animal Health Status: Pre-existing health conditions in the animals can exacerbate side effects.

Troubleshooting Steps:

  • Verify Dosing Calculations: Double-check all calculations for dose preparation and administration.

  • Review Literature for Comparative Doses: Compare your dosing regimen with established protocols for other glucocorticoids in similar models.

  • Consider Dose Reduction: If side effects are severe, consider reducing the dose or frequency of administration.

  • Evaluate Animal Health: Ensure animals are healthy and free from underlying conditions before starting the experiment. Consult with a veterinarian if necessary.

  • Monitor Plasma Drug Levels: If possible, measure plasma concentrations of this compound to ensure they are within the expected therapeutic range.

Issue 2: Significant Weight Loss in Treated Animals

Possible Cause:

  • Muscle Atrophy: Glucocorticoid-induced muscle breakdown can lead to a significant decrease in body weight.

  • Reduced Food Intake: The drug may be causing malaise or affecting appetite.

  • Metabolic Changes: Alterations in metabolism can contribute to weight loss.

Troubleshooting Steps:

  • Monitor Food and Water Intake: Quantify daily food and water consumption to identify any changes.

  • Assess Body Composition: Use techniques like DXA to differentiate between loss of lean mass (muscle) and fat mass.

  • Provide Nutritional Support: Consider providing a more palatable or energy-dense diet if appetite is suppressed.

  • Refine Dosing Regimen: A lower dose or a different administration schedule may mitigate the severity of weight loss.

Experimental Protocols & Data

Glucocorticoid-Induced Osteoporosis Model in Rats

This protocol is adapted from studies on glucocorticoid-induced osteoporosis and can be used as a starting point for studying the skeletal side effects of this compound.

Objective: To induce and monitor osteoporosis in a rat model.

Methodology:

  • Animal Model: Use skeletally mature female Wistar rats (approximately 6 months old).

  • Drug Administration: Administer this compound subcutaneously or via oral gavage daily for a period of 4 to 12 weeks. Doses should be based on preliminary dose-ranging studies. For reference, studies with other glucocorticoids have used doses ranging from 1.5 to 30 mg/kg/day of prednisone or equivalent.[3]

  • Monitoring:

    • Measure body weight weekly.

    • Perform DXA scans at baseline and at regular intervals (e.g., every 4 weeks) to assess bone mineral density (BMD) of the femur and lumbar spine.

    • At the end of the study, collect femurs for micro-computed tomography (μCT) analysis to evaluate bone microarchitecture and for biomechanical testing to assess bone strength.

    • Collect blood samples to measure bone turnover markers (e.g., osteocalcin, CTX-I).

Expected Quantitative Data (based on glucocorticoid studies):

ParameterControl GroupGlucocorticoid-Treated GroupReference
Femoral BMD change from baseline+2% to +5%-10% to -25%[10]
Compressive strength of vertebraeNormalDecreased by 20% to 40%[10]
Trabecular bone volume (BV/TV)15% - 20%5% - 10%[11]
Glucocorticoid-Induced Muscle Atrophy Model in Mice

This protocol provides a framework for investigating the effects of this compound on skeletal muscle.

Objective: To induce and quantify muscle atrophy in a mouse model.

Methodology:

  • Animal Model: Use adult male C57BL/6 mice.

  • Drug Administration: Administer this compound via daily intraperitoneal injections or in drinking water for 2 to 4 weeks. Dexamethasone has been used at doses of 1-5 mg/kg/day to induce atrophy.[12]

  • Monitoring:

    • Measure grip strength using a grip strength meter at baseline and weekly.

    • At the end of the study, dissect and weigh key muscles such as the tibialis anterior, gastrocnemius, and quadriceps.

    • Perform histological analysis on muscle cross-sections to measure muscle fiber cross-sectional area.

    • Analyze the expression of muscle atrophy-related genes (e.g., MuRF1, MAFbx) using qPCR.

Expected Quantitative Data (based on glucocorticoid studies):

ParameterControl GroupGlucocorticoid-Treated GroupReference
Grip StrengthNo significant changeDecreased by 15% to 30%[6]
Tibialis Anterior Muscle WeightNormalDecreased by 20% to 40%[12]
Muscle Fiber Cross-Sectional AreaNormalDecreased by 25% to 50%[6]
Glucocorticoid-Induced Skin Atrophy Model in Hairless Rats

This protocol can be adapted to assess the dermatological side effects of this compound.

Objective: To induce and measure skin atrophy in a rat model.

Methodology:

  • Animal Model: Use hairless rats (e.g., SKH1) to facilitate skin thickness measurements.

  • Drug Administration: Apply a topical formulation of this compound to a defined area of the dorsal skin daily for 2 to 3 weeks. Alternatively, systemic administration can be used.

  • Monitoring:

    • Measure skinfold thickness at the application site using a caliper at baseline and at regular intervals.

    • At the end of the study, collect skin biopsies for histological analysis to measure epidermal and dermal thickness.

    • Analyze collagen content in skin samples.

Expected Quantitative Data (based on glucocorticoid studies):

ParameterControl GroupGlucocorticoid-Treated GroupReference
Skinfold ThicknessNo significant changeDecreased by 30% to 60%[8]
Epidermal ThicknessNormalDecreased by 40% to 70%[2]
Dermal Collagen ContentNormalDecreased by 20% to 50%[2]

Signaling Pathways and Experimental Workflows

Glucocorticoid Receptor Signaling Pathway

The following diagram illustrates the classical genomic signaling pathway of the glucocorticoid receptor, which is the primary mechanism through which this compound is expected to exert its effects and side effects.

GR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dagrocorat Dagrocorat hydrochloride GR_complex GR-HSP90 Complex Dagrocorat->GR_complex Binds GR_active Activated GR GR_complex->GR_active Conformational Change & HSP90 Dissociation GR_dimer GR Dimer GR_active->GR_dimer Dimerization & Nuclear Translocation cluster_nucleus cluster_nucleus GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds Transcription Gene Transcription (Activation/Repression) GRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein SideEffects Side Effects (Osteoporosis, Muscle Atrophy, etc.) Protein->SideEffects Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Side Effect Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (Rat/Mouse) Dose_Finding Dose-Ranging Study Animal_Model->Dose_Finding Grouping Randomize into Control & Treatment Groups Dose_Finding->Grouping Drug_Admin Administer Dagrocorat HCl (Define duration & route) Grouping->Drug_Admin Monitoring Monitor Health & Body Weight Drug_Admin->Monitoring Osteoporosis BMD (DXA) Biomechanical Testing μCT Monitoring->Osteoporosis Muscle_Atrophy Grip Strength Muscle Weight Histology Monitoring->Muscle_Atrophy Skin_Atrophy Skin Thickness Histology Collagen Content Monitoring->Skin_Atrophy Data_Collection Collect & Compile Data Osteoporosis->Data_Collection Muscle_Atrophy->Data_Collection Skin_Atrophy->Data_Collection Stats Statistical Analysis Data_Collection->Stats Conclusion Draw Conclusions Stats->Conclusion Troubleshooting_Logic Start Unexpected Side Effect Observed Verify_Dose Verify Dosing & Administration Protocol Start->Verify_Dose Check_Health Assess Animal Health Status Verify_Dose->Check_Health Review_Literature Review Literature for Similar Observations Check_Health->Review_Literature Is_Severe Is the Side Effect Severe? Review_Literature->Is_Severe Reduce_Dose Consider Dose Reduction or Frequency Change Is_Severe->Reduce_Dose No Stop_Treatment Consider Terminating Treatment for Affected Animals Is_Severe->Stop_Treatment Yes Supportive_Care Provide Supportive Care Reduce_Dose->Supportive_Care Continue_Monitoring Continue Close Monitoring Supportive_Care->Continue_Monitoring End Document Findings Continue_Monitoring->End Consult Consult with IACUC & Veterinarian Stop_Treatment->Consult Consult->End

References

Technical Support Center: Enhancing the Bioavailability of Dagrocorat Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dagrocorat hydrochloride. The following information is designed to address common challenges related to its bioavailability and provide systematic approaches to formulation development.

FAQs: Understanding and Troubleshooting this compound Bioavailability

Q1: We are observing low and variable in vivo exposure of this compound in our preclinical studies. What are the likely causes?

Low and variable oral bioavailability are common challenges for compounds with poor aqueous solubility. This compound's formulation requirements, often involving co-solvents and sonication for dissolution, suggest it is a poorly soluble compound. Therefore, the primary reasons for its low in vivo exposure are likely:

  • Poor Aqueous Solubility: Limited dissolution in the gastrointestinal (GI) fluids is a major barrier to absorption.

  • Low Permeability: The ability of the drug to pass through the intestinal wall into the bloodstream might be a contributing factor.

  • First-Pass Metabolism: this compound is a substrate and a time-dependent reversible inhibitor of CYP3A and CYP2D6 enzymes, which are abundant in the liver and intestinal wall.[1][2][3][4] This can lead to significant metabolism before the drug reaches systemic circulation.

Q2: How can we determine if the primary issue is solubility or permeability?

To select the most effective bioavailability enhancement strategy, it's crucial to understand whether the rate-limiting step is dissolution (solubility) or membrane permeation. This can be elucidated through the Biopharmaceutical Classification System (BCS). While the specific BCS class for this compound is not publicly available, you can perform in-house experiments to classify it.

Experimental Protocol: Provisional BCS Classification
  • Aqueous Solubility Determination:

    • Prepare saturated solutions of this compound in buffers with pH values representative of the GI tract (e.g., pH 1.2, 4.5, and 6.8).

    • Equilibrate the solutions at 37°C for 24-48 hours.

    • Filter the samples and analyze the concentration of the dissolved drug using a validated analytical method (e.g., HPLC-UV).

    • The highest dose administered in a clinical or preclinical study divided by its solubility at these pHs will determine if it is "highly soluble" or "poorly soluble."

  • Permeability Assessment (In Vitro):

    • Utilize cell-based assays, such as Caco-2 or MDCK cell monolayers, which are models of the intestinal epithelium.

    • Apply this compound to the apical side of the monolayer and measure its appearance on the basolateral side over time.

    • Compare the apparent permeability coefficient (Papp) to that of well-characterized high and low permeability reference compounds.

Based on the results, you can provisionally classify this compound:

  • BCS Class I: High Solubility, High Permeability

  • BCS Class II: Low Solubility, High Permeability

  • BCS Class III: High Solubility, Low Permeability

  • BCS Class IV: Low Solubility, Low Permeability

Given its characteristics, this compound is likely a BCS Class II or IV compound.

Q3: Based on a likely BCS Class II or IV classification, what are the initial strategies we should explore to improve bioavailability?

For poorly soluble compounds (BCS Class II and IV), the primary goal is to increase the dissolution rate and/or the apparent solubility in the GI tract. Here are some recommended starting points:

  • Particle Size Reduction: Increasing the surface area of the drug powder can significantly enhance the dissolution rate.

  • Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix to create an amorphous form can improve both solubility and dissolution.

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based systems can enhance solubility and facilitate absorption via the lymphatic pathway, potentially bypassing some first-pass metabolism.

  • Complexation: Using complexing agents like cyclodextrins can increase the aqueous solubility of the drug.

Troubleshooting Guides and Experimental Protocols

Guide 1: Particle Size Reduction

Issue: Inconsistent dissolution profiles and poor bioavailability despite using simple aqueous suspensions.

Solution: Reduce the particle size of the this compound active pharmaceutical ingredient (API).

Experimental Protocol: Micronization and Nanonization

  • Micronization (Jet Milling):

    • Use a jet mill to reduce the particle size of the API to the micron range (1-10 µm).

    • Characterize the particle size distribution before and after milling using laser diffraction.

    • Perform in vitro dissolution studies on the micronized API and compare it to the unmilled material.

  • Nanonization (Wet Bead Milling or High-Pressure Homogenization):

    • For further enhancement, create a nanosuspension by milling the drug in a liquid medium with stabilizers.

    • Alternatively, use high-pressure homogenization to produce nanoparticles.

    • Analyze the particle size and stability of the nanosuspension.

    • The nanosuspension can be used directly as a liquid dosage form or dried to create a solid dosage form.

Technique Target Particle Size Advantages Disadvantages
Micronization1-10 µmEstablished technology, suitable for many compounds.May not be sufficient for very poorly soluble drugs.
Nanonization< 1 µmSignificantly increases surface area and dissolution velocity.Requires specialized equipment and formulation expertise to prevent particle aggregation.
Guide 2: Amorphous Solid Dispersions

Issue: Rapid recrystallization of the amorphous form in aqueous media, leading to no significant improvement in bioavailability.

Solution: Optimize the polymer and drug loading in the solid dispersion to ensure stability.

Experimental Protocol: Preparation and Evaluation of Solid Dispersions

  • Polymer Screening:

    • Select a range of polymers commonly used for solid dispersions, such as PVP (polyvinylpyrrolidone), HPMC (hydroxypropyl methylcellulose), and HPMC-AS (HPMC-acetate succinate).

    • Prepare solid dispersions with varying drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5) using techniques like solvent evaporation or hot-melt extrusion.

  • Characterization:

    • Confirm the amorphous nature of the drug in the dispersion using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).

    • Assess the physical stability of the solid dispersions under accelerated storage conditions (e.g., 40°C/75% RH).

  • In Vitro Dissolution Testing:

    • Perform dissolution studies in biorelevant media (e.g., FaSSIF and FeSSIF) to simulate the fed and fasted states of the small intestine.

    • Monitor for supersaturation and precipitation of the drug during the dissolution process.

Polymer Common Application Key Feature
PVP K30Immediate-release formulationsGood solubilizer, but can be hygroscopic.
HPMCControlled or immediate-releaseForms a hydrophilic matrix.
HPMC-ASEnteric or delayed-releasepH-dependent solubility, can maintain supersaturation.
Guide 3: Lipid-Based Formulations

Issue: The developed lipid-based formulation is physically unstable, showing phase separation over time.

Solution: Systematically screen lipid excipients and optimize their ratios to form a stable Self-Emulsifying Drug Delivery System (SEDDS).

Experimental Protocol: SEDDS Formulation Development

  • Excipient Screening:

    • Determine the solubility of this compound in various oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol HP).

  • Ternary Phase Diagram Construction:

    • Construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsification region.

  • Characterization of the SEDDS:

    • Prepare formulations within the optimal region and characterize them for self-emulsification time, droplet size distribution, and robustness to dilution.

    • The resulting microemulsion should have a droplet size of less than 100 nm for optimal absorption.

Excipient Type Examples Function
OilCapryol 90, Labrafil M 1944 CSSolubilizes the lipophilic drug.
SurfactantCremophor EL, Kolliphor RH 40Forms the oil-water interface, enabling emulsification.
Co-surfactantTranscutol HP, Plurol Oleique CC 497Improves the emulsification process and can increase drug solubility.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_characterization Physicochemical Characterization cluster_classification Provisional Classification cluster_strategy Strategy Selection start Low/Variable Bioavailability of This compound solubility Aqueous Solubility (pH 1.2, 4.5, 6.8) start->solubility permeability Permeability Assay (e.g., Caco-2) start->permeability bcs Determine Provisional BCS Class solubility->bcs permeability->bcs size_reduction Particle Size Reduction (Micronization/Nanonization) bcs->size_reduction If BCS II or IV solid_dispersion Amorphous Solid Dispersions bcs->solid_dispersion If BCS II or IV lipid_formulation Lipid-Based Formulations (SEDDS) bcs->lipid_formulation If BCS II or IV complexation Complexation (Cyclodextrins) bcs->complexation If BCS II or IV

Caption: Workflow for troubleshooting and improving the bioavailability of this compound.

signaling_pathway cluster_formulation Bioavailability Enhancement Strategies cluster_physical Physical Modification cluster_formulation_based Formulation Approach cluster_outcome Desired Outcomes poor_solubility Poorly Soluble Drug (Dagrocorat HCl) size_reduction Particle Size Reduction poor_solubility->size_reduction solid_dispersion Amorphous Solid Dispersion poor_solubility->solid_dispersion lipid_formulation Lipid-Based Formulation (SEDDS) poor_solubility->lipid_formulation complexation Cyclodextrin Complexation poor_solubility->complexation increased_dissolution Increased Dissolution Rate size_reduction->increased_dissolution solid_dispersion->increased_dissolution increased_solubility Increased Apparent Solubility solid_dispersion->increased_solubility lipid_formulation->increased_solubility complexation->increased_solubility improved_absorption Improved Absorption increased_dissolution->improved_absorption increased_solubility->improved_absorption enhanced_bioavailability Enhanced Bioavailability improved_absorption->enhanced_bioavailability

Caption: Logical relationships between bioavailability challenges and enhancement strategies.

References

Validation & Comparative

Dagrocorat Hydrochloride vs. Traditional Glucocorticoids: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and mechanisms of action of Dagrocorat hydrochloride, a selective glucocorticoid receptor modulator (SGRM), and traditional glucocorticoids. The information is supported by data from clinical trials to assist researchers and drug development professionals in their understanding of these compounds.

Introduction: A New Approach to Glucocorticoid Therapy

Traditional glucocorticoids, such as prednisone, have long been a cornerstone in the treatment of inflammatory diseases due to their potent anti-inflammatory and immunosuppressive effects.[1][2] However, their clinical utility is often limited by a wide range of side effects, including metabolic changes and bone density loss.[1][3] this compound, a nonsteroidal SGRM, represents a novel approach designed to separate the anti-inflammatory effects of glucocorticoids from their adverse effects.[4]

Mechanism of Action: Transrepression vs. Transactivation

The therapeutic and adverse effects of glucocorticoids are mediated through the glucocorticoid receptor (GR).[5][6][7] Upon binding, the GR can modulate gene expression through two primary pathways:

  • Transrepression: The GR complex interacts with other transcription factors, such as NF-κB and AP-1, to suppress the expression of pro-inflammatory genes. This is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids.[1][2][7]

  • Transactivation: The GR complex directly binds to glucocorticoid response elements (GREs) on DNA, leading to the increased expression of various genes. This pathway is associated with many of the metabolic and other side effects of glucocorticoids.[1][2][7]

Traditional glucocorticoids are non-selective agonists, meaning they activate both the transrepression and transactivation pathways.

This compound is a selective glucocorticoid receptor modulator (SGRM), also known as a dissociated agonist of the glucocorticoid receptor (DAGR).[4] It is designed to preferentially induce the transrepression pathway while having minimal effect on the transactivation pathway. This selective action aims to retain the anti-inflammatory benefits while reducing the incidence of mechanism-based side effects.

cluster_0 Traditional Glucocorticoids cluster_1 Nucleus cluster_2 This compound cluster_3 Nucleus TG Traditional Glucocorticoid GR_TG Glucocorticoid Receptor TG->GR_TG Binds to Transrepression_TG Transrepression GR_TG->Transrepression_TG Transactivation_TG Transactivation GR_TG->Transactivation_TG AntiInflammatory Anti-inflammatory Effects Transrepression_TG->AntiInflammatory SideEffects Metabolic & Other Side Effects Transactivation_TG->SideEffects DH Dagrocorat Hydrochloride GR_DH Glucocorticoid Receptor DH->GR_DH Binds to Transrepression_DH Transrepression GR_DH->Transrepression_DH Transactivation_DH Transactivation GR_DH->Transactivation_DH Reduced Transrepression_DH->AntiInflammatory Transactivation_DH->SideEffects Reduced

Figure 1: Mechanism of Action Comparison

Comparative Efficacy Data

A phase IIb, multicenter, double-blind, parallel-group, active- and placebo-controlled trial (NCT01393639) evaluated the efficacy and safety of fosdagrocorat (a prodrug of dagrocorat) in patients with moderate to severe rheumatoid arthritis (RA) on stable methotrexate therapy.

Clinical Efficacy in Rheumatoid Arthritis

The primary efficacy endpoint was the American College of Rheumatology 20% improvement criteria (ACR20) response at week 8.

Treatment GroupACR20 Response Rate (Week 8)
Placebo37%
Prednisone 5 mg51%
Prednisone 10 mg71%
Fosdagrocorat 1 mg47%
Fosdagrocorat 5 mg61%
Fosdagrocorat 10 mg 69%
Fosdagrocorat 15 mg 73%
Data from the NCT01393639 clinical trial.

Fosdagrocorat at doses of 10 mg and 15 mg demonstrated efficacy similar to 10 mg of prednisone.

Another key efficacy measure was the change from baseline in the Disease Activity Score 28-joint count C-reactive protein (DAS28-4[CRP]).

Treatment GroupMean Change from Baseline in DAS28-4(CRP) (Week 8)
Prednisone 10 mg-2.11
Fosdagrocorat 10 mg -2.20
Data from the NCT01393639 clinical trial. A more negative score indicates greater improvement.
Biomarkers of Safety

The study also assessed biomarkers of bone turnover and glucose metabolism to compare the safety profiles.

Bone Formation Marker (P1NP)

Treatment GroupMean Percentage Change from Baseline in P1NP (Week 8)
Placebo-5.7%
Prednisone 5 mg-26.3%
Prednisone 10 mg-41.5%
Fosdagrocorat 10 mg -29.3%
Fosdagrocorat 15 mg -37.1%
P1NP (Procollagen type I N-terminal propeptide) is a marker of bone formation. A larger decrease suggests a greater negative impact on bone formation. Data from the NCT01393639 clinical trial.

Glycosylated Hemoglobin (HbA1c)

Treatment GroupMean Change from Baseline in HbA1c (Week 8)
Placebo+0.03%
Prednisone 5 mg+0.08%
Prednisone 10 mg+0.15%
Fosdagrocorat 10 mg -0.03%
Fosdagrocorat 15 mg -0.04%
HbA1c is a measure of long-term glucose control. An increase suggests a negative impact on glucose metabolism. Data from the NCT01393639 clinical trial.

The results suggest that fosdagrocorat, at doses with comparable anti-inflammatory efficacy to 10 mg of prednisone, had a safety profile more similar to 5 mg of prednisone regarding its effects on bone formation and glucose metabolism.

Experimental Protocols

The following is a summary of the methodology for the key clinical trial (NCT01393639) comparing fosdagrocorat and prednisone.

Study Design

This was a 12-week, phase IIb, multicenter, double-blind, parallel-group, active- and placebo-controlled trial in patients with active RA.

G cluster_screening Screening & Randomization cluster_treatment 8-Week Treatment Period cluster_followup Follow-up Screening Patient Screening (n=323) Randomization Randomization (1:1:1:1:1:1:1) Screening->Randomization PBO Placebo Pred5 Prednisone 5mg Pred10 Prednisone 10mg Fos1 Fosdagrocorat 1mg Fos5 Fosdagrocorat 5mg Fos10 Fosdagrocorat 10mg Fos15 Fosdagrocorat 15mg Taper 4-Week Taper PBO->Taper Pred5->Taper Pred10->Taper Fos1->Taper Fos5->Taper Fos10->Taper Fos15->Taper Washout 1-Week Washout Taper->Washout

Figure 2: NCT01393639 Study Workflow
Patient Population

  • Adults with moderate to severe rheumatoid arthritis.

  • Inadequate response to methotrexate.

  • Stable methotrexate dose for at least 4 weeks prior to screening.

Interventions

Patients were randomized to receive one of the following once daily for 8 weeks:

  • Fosdagrocorat (1 mg, 5 mg, 10 mg, or 15 mg)

  • Prednisone (5 mg or 10 mg)

  • Placebo

This was followed by a 4-week tapering period and a 1-week washout.

Efficacy Assessments
  • ACR20/50/70 Response: Assessed at weeks 2, 4, 8, and 12. The ACR criteria measure improvement in tender and swollen joint counts, as well as at least three of the following five parameters:

    • Patient assessment of pain

    • Patient global assessment of disease activity

    • Physician global assessment of disease activity

    • Patient assessment of physical function

    • C-reactive protein (CRP) or erythrocyte sedimentation rate (ESR)

  • DAS28-4(CRP): Calculated at baseline and at each study visit.

Safety and Biomarker Assessments
  • Bone Turnover Markers:

    • Serum P1NP (procollagen type I N-terminal propeptide) for bone formation.

    • Urinary N-telopeptide of type I collagen (uNTx) for bone resorption.

    • Samples were collected at baseline and at weeks 4, 8, and 12.

  • Metabolic Markers:

    • Fasting plasma glucose and HbA1c were measured at baseline and at weeks 4, 8, and 12.

  • Adverse Events: Monitored throughout the study.

Conclusion

This compound, through its selective modulation of the glucocorticoid receptor, presents a promising therapeutic approach. Clinical data suggests that its prodrug, fosdagrocorat, can achieve anti-inflammatory efficacy comparable to traditional glucocorticoids like prednisone, but with a potentially improved safety profile, particularly concerning effects on bone formation and glucose metabolism. This dissociation of efficacy from adverse effects supports the therapeutic potential of SGRMs in the treatment of inflammatory conditions. Further long-term studies are warranted to fully establish the clinical benefit and safety of this compound.

References

Dagrocorat Hydrochloride: A Comparative Analysis of a Selective Glucocorticoid Receptor Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dagrocorat hydrochloride (PF-00251802), a selective glucocorticoid receptor modulator (SGRM), with other glucocorticoids and SGRMs. The information is intended to support research and development efforts by offering objective performance data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows. While this compound's development for rheumatoid arthritis was discontinued, the available data provides valuable insights into its mechanism and comparative efficacy.

Performance Comparison

The following tables summarize the quantitative data from various in vitro and in vivo studies, comparing the anti-inflammatory effects and potential side effects of this compound and other relevant compounds.

In Vitro Anti-inflammatory Potency
CompoundCell LineAssayParameterResult
Dagrocorat (PF-00251802) A549 (Human Lung Carcinoma)IL-1β-induced IL-6 Release% Inhibition78%
PrednisoloneA549 (Human Lung Carcinoma)IL-1β-induced IL-6 Release% Inhibition100%
GRM-01A549 (Human Lung Carcinoma)IL-1β-induced IL-6 Release% Inhibition93%
Dagrocorat (PF-00251802) Human Whole BloodLPS-induced TNFα ReleaseIC50Not Reported
AZD9567Human Whole BloodLPS-induced TNFα ReleaseIC50Similar to Prednisolone
PrednisoloneHuman Whole BloodLPS-induced TNFα ReleaseIC50Not Reported
In Vivo Efficacy in Rheumatoid Arthritis Model
Treatment GroupModelPrimary EndpointResult (Change from Baseline)p-value vs. Placebop-value vs. Prednisone
Fosdagrocorat 10 mg (Prodrug of Dagrocorat)Phase 2, Rheumatoid Arthritis PatientsDAS28-4(CRP) at Week 2-1.69< 0.05Not Significant
Fosdagrocorat 25 mg (Prodrug of Dagrocorat)Phase 2, Rheumatoid Arthritis PatientsDAS28-4(CRP) at Week 2-2.22< 0.05< 0.001
Prednisone 5 mgPhase 2, Rheumatoid Arthritis PatientsDAS28-4(CRP) at Week 2-1.17Not ApplicableNot Applicable
PlaceboPhase 2, Rheumatoid Arthritis PatientsDAS28-4(CRP) at Week 2-0.96Not ApplicableNot Applicable

Key Experimental Protocols

In Vitro IL-6 Inhibition Assay in A549 Cells

Objective: To assess the ability of a compound to inhibit the production of the pro-inflammatory cytokine IL-6 in human lung carcinoma cells (A549) stimulated with interleukin-1β (IL-1β).

Methodology:

  • Cell Culture: A549 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 2 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing the test compounds (e.g., Dagrocorat, prednisolone) at various concentrations. A vehicle control (e.g., DMSO) is also included.

  • Stimulation: After a 1-hour pre-incubation with the compounds, cells are stimulated with recombinant human IL-1β (e.g., at 1 ng/mL) to induce IL-6 production.

  • Incubation: The plates are incubated for 24 hours.

  • Supernatant Collection: After incubation, the cell culture supernatants are collected.

  • IL-6 Quantification: The concentration of IL-6 in the supernatants is measured using a specific enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition of IL-6 production for each compound concentration is calculated relative to the vehicle-treated, IL-1β-stimulated control.

Rat Collagen-Induced Arthritis (CIA) Model

Objective: To evaluate the in vivo anti-inflammatory efficacy of a compound in a well-established animal model of rheumatoid arthritis.

Methodology:

  • Animal Model: Male Lewis rats are typically used for this model.

  • Collagen Emulsion Preparation: Bovine type II collagen is dissolved in 0.05 M acetic acid and emulsified with an equal volume of complete Freund's adjuvant (CFA).

  • Primary Immunization: On day 0, rats are anesthetized and injected intradermally at the base of the tail with 100 µL of the collagen emulsion.

  • Booster Immunization: On day 7, a booster injection of type II collagen emulsified in incomplete Freund's adjuvant is administered in the same manner.

  • Treatment Administration: Treatment with the test compound (e.g., Dagrocorat administered orally or via another appropriate route) or vehicle control begins at the onset of clinical signs of arthritis (typically around day 10-12) and continues daily for a specified duration (e.g., 14-21 days).

  • Arthritis Severity Assessment: The severity of arthritis in each paw is scored daily or on alternate days using a macroscopic scoring system (e.g., 0 = no signs of inflammation; 4 = severe inflammation with ankylosis). The scores for all paws are summed to obtain a total arthritis score per animal.

  • Paw Swelling Measurement: Paw volume or thickness is measured using a plethysmometer or caliper at regular intervals.

  • Histopathological Analysis: At the end of the study, animals are euthanized, and their joints are collected for histological examination to assess inflammation, cartilage destruction, and bone erosion.

  • Data Analysis: Arthritis scores, paw swelling, and histological scores are compared between the treatment and control groups to determine the efficacy of the compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of glucocorticoid receptors and a typical workflow for in vitro anti-inflammatory screening.

Glucocorticoid_Receptor_Signaling Glucocorticoid Receptor Signaling Pathways cluster_genomic Genomic Pathway (Transrepression & Transactivation) cluster_nongenomic Non-Genomic Pathway GC Glucocorticoid / Dagrocorat GR_Cytoplasm GR-HSP Complex (Cytoplasm) GC->GR_Cytoplasm Binding mGR Membrane-bound GR (mGR) GC->mGR Binding GR_Active Activated GR (Monomer/Dimer) GR_Cytoplasm->GR_Active Conformational Change & HSP Dissociation GR_Nucleus GR Translocation to Nucleus GR_Active->GR_Nucleus NFkB NF-κB / AP-1 GR_Nucleus->NFkB Tethering (Transrepression) GRE Glucocorticoid Response Elements (GREs) GR_Nucleus->GRE Binding (Transactivation) Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., IL-6, TNFα) NFkB->Inflammatory_Genes Inhibition Anti_Inflammatory_Genes Anti-inflammatory Gene Expression (e.g., IκBα, MKP-1) GRE->Anti_Inflammatory_Genes Activation Kinase_Cascade Kinase Cascades (e.g., MAPK, PI3K) mGR->Kinase_Cascade Activation Rapid_Effects Rapid Cellular Effects Kinase_Cascade->Rapid_Effects

Caption: Glucocorticoid Receptor Signaling Pathways

In_Vitro_Screening_Workflow In Vitro Anti-inflammatory Screening Workflow start Start: Cell Culture (e.g., A549 cells) seed Seed cells into multi-well plates start->seed treat Treat with Test Compounds (Dagrocorat, Alternatives, Vehicle) seed->treat stimulate Stimulate with Pro-inflammatory Mediator (e.g., IL-1β) treat->stimulate incubate Incubate for a defined period (e.g., 24h) stimulate->incubate collect Collect Supernatants incubate->collect measure Measure Cytokine Levels (e.g., IL-6 ELISA) collect->measure analyze Data Analysis: Calculate % Inhibition and IC50 measure->analyze end End: Determine Comparative Potency analyze->end

Caption: In Vitro Anti-inflammatory Screening Workflow

Head-to-head comparison of Dagrocorat and Fosdagrocorat in vivo

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the in vivo performance, pharmacokinetics, and mechanism of action of the selective glucocorticoid receptor modulators, Dagrocorat and its prodrug, Fosdagrocorat.

Introduction

Dagrocorat (PF-00251802) and its phosphate ester prodrug, Fosdagrocorat (PF-04171327), are nonsteroidal selective glucocorticoid receptor modulators (SGRMs) that were under development for the treatment of rheumatoid arthritis.[1][2] As SGRMs, they were designed to retain the anti-inflammatory properties of traditional glucocorticoids while minimizing associated adverse effects. This is achieved by selectively modulating the glucocorticoid receptor (GR) to favor transrepression, the mechanism largely responsible for anti-inflammatory effects, over transactivation, which is linked to many of the undesirable side effects of glucocorticoids.[3][4] Fosdagrocorat was specifically developed to improve the pharmacokinetic profile of Dagrocorat.[2] This guide provides a detailed head-to-head comparison of their in vivo performance based on available preclinical and clinical data.

Mechanism of Action: Selective Glucocorticoid Receptor Modulation

Both Dagrocorat and Fosdagrocorat function by binding to the glucocorticoid receptor. Upon administration, Fosdagrocorat is rapidly converted to the active moiety, Dagrocorat.[4] Dagrocorat, a partial agonist of the GR, then interacts with the receptor.[5] The resulting complex is believed to adopt a conformation that preferentially interacts with other transcription factors, such as NF-κB and AP-1, to repress the expression of pro-inflammatory genes (transrepression). This mechanism is thought to be the primary driver of their anti-inflammatory effects. In contrast, the complex has a reduced ability to bind to glucocorticoid response elements (GREs) on DNA, thereby limiting the transactivation of genes associated with metabolic side effects, such as those involved in glucose metabolism and bone turnover.[4]

cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Dagrocorat Dagrocorat GR_HSP GR-HSP Complex Dagrocorat->GR_HSP Binding GR Glucocorticoid Receptor (GR) GR->GR_HSP HSP Heat Shock Proteins HSP->GR_HSP Dagrocorat_GR Dagrocorat-GR Complex GR_HSP->Dagrocorat_GR Translocation NFkB_AP1 NF-κB / AP-1 Dagrocorat_GR->NFkB_AP1 Inhibition (Transrepression) GRE Glucocorticoid Response Elements (GREs) Dagrocorat_GR->GRE Reduced Binding (Limited Transactivation) ProInflammatory_Genes Pro-inflammatory Gene Expression NFkB_AP1->ProInflammatory_Genes Activation Side_Effect_Genes Side-Effect Related Gene Expression GRE->Side_Effect_Genes Activation

Figure 1: Simplified signaling pathway of Dagrocorat as a selective glucocorticoid receptor modulator.

Pharmacokinetics: The Prodrug Advantage

Fosdagrocorat was developed as a phosphate ester prodrug of Dagrocorat to enhance its pharmacokinetic properties. While direct head-to-head preclinical pharmacokinetic data is limited in publicly available literature, clinical studies provide insights into the profiles of both compounds following oral administration of Fosdagrocorat.

ParameterDagrocorat (active metabolite)Fosdagrocorat (prodrug)Reference
Absorption Rapidly absorbed following oral administration of Fosdagrocorat.Converted to Dagrocorat by alkaline phosphatases in the gut wall.[4]
Metabolism Undergoes oxidative and conjugative metabolism, primarily by CYP3A4 to an N-oxide metabolite.-[6]
Half-life (t½) Approximately 35 hours in patients with rheumatoid arthritis.Not applicable as it is rapidly converted.[2]
Clearance Mean oral clearance of approximately 4.74 L/h in patients with rheumatoid arthritis.-[2]

In Vivo Efficacy: Clinical Trial Data in Rheumatoid Arthritis

The in vivo efficacy of Dagrocorat is best represented by the clinical trials conducted with its prodrug, Fosdagrocorat, in patients with rheumatoid arthritis.

Phase IIb Study in Rheumatoid Arthritis

A 12-week, randomized, double-blind, placebo- and active-controlled Phase IIb study evaluated the efficacy and safety of various doses of Fosdagrocorat in patients with moderate to severe rheumatoid arthritis.[4][7]

Efficacy Endpoint (Week 8)Fosdagrocorat 10 mgFosdagrocorat 15 mgPrednisone 10 mgPlaceboReference
ACR20 Response Rate 69%73%71%37%[4][7]
Change from Baseline in DAS28-4(CRP) Statistically significant improvement vs. placebo.Statistically significant improvement vs. placebo.Statistically significant improvement vs. placebo.-[8]

ACR20: American College of Rheumatology 20% improvement criteria; DAS28-4(CRP): Disease Activity Score in 28 joints using C-reactive protein.

In Vivo Safety and Tolerability

A key objective in the development of SGRMs is to dissociate the anti-inflammatory effects from the adverse effects commonly associated with glucocorticoids.

Biomarkers of Bone Metabolism

The Phase IIb study also assessed the impact of Fosdagrocorat on biomarkers of bone formation (procollagen type 1 N-terminal peptide, P1NP) and resorption (urinary N-telopeptide to urinary creatinine ratio, uNTx:uCr).[4][7]

Safety Biomarker (Week 8)Fosdagrocorat (1, 5, 10 mg)Prednisone 5 mgReference
% Change from Baseline in P1NP Met non-inferiority criteria to prednisone 5 mg.-[4][7]
Metabolic Effects

All doses of Fosdagrocorat were found to reduce glycosylated hemoglobin (HbA1c) levels.[4][7]

Experimental Protocols

Phase IIb Clinical Trial in Rheumatoid Arthritis (NCT01393639)
  • Study Design: A 12-week, multicenter, randomized, double-blind, parallel-group, active- and placebo-controlled trial.

  • Participants: 323 patients with moderate to severe rheumatoid arthritis.

  • Interventions: Patients were randomized to receive once-daily oral doses of Fosdagrocorat (1 mg, 5 mg, 10 mg, or 15 mg), prednisone (5 mg or 10 mg), or placebo.

  • Primary Endpoints:

    • American College of Rheumatology 20% improvement criteria (ACR20) response at week 8.

    • Percentage change from baseline in biomarkers of bone formation (P1NP) and resorption (uNTx:uCr) at week 8.

  • Secondary Endpoints: Included other ACR response rates (ACR50, ACR70), change from baseline in DAS28-4(CRP), and other safety assessments.[4][7]

cluster_Screening Screening & Randomization cluster_Treatment Treatment Phase (12 Weeks) cluster_Endpoints Endpoint Assessment Screening Patient Screening (Moderate-to-Severe RA) Randomization Randomization (1:1:1:1:1:1:1) Screening->Randomization Fosda1 Fosdagrocorat 1mg QD Randomization->Fosda1 Fosda5 Fosdagrocorat 5mg QD Randomization->Fosda5 Fosda10 Fosdagrocorat 10mg QD Randomization->Fosda10 Fosda15 Fosdagrocorat 15mg QD Randomization->Fosda15 Pred5 Prednisone 5mg QD Randomization->Pred5 Pred10 Prednisone 10mg QD Randomization->Pred10 Placebo Placebo QD Randomization->Placebo Week8 Week 8 Primary Endpoint Assessment (ACR20, Bone Biomarkers) Week12 Week 12 Final Assessment Week8->Week12

Figure 2: Experimental workflow for the Phase IIb clinical trial of Fosdagrocorat in rheumatoid arthritis.

Conclusion

References

Safety Profile Showdown: Dagrocorat Hydrochloride vs. Dexamethasone

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of anti-inflammatory and immunosuppressive therapies, the quest for agents with improved safety profiles over traditional glucocorticoids like dexamethasone remains a critical endeavor. Dagrocorat hydrochloride, a selective glucocorticoid receptor modulator (SGRM), emerged as a potential alternative, aiming to dissociate the anti-inflammatory effects from the metabolic and other adverse effects associated with conventional glucocorticoids. Although the clinical development of this compound was discontinued in early phases, an examination of the available preclinical and clinical data, particularly from studies of its prodrug fosdagrocorat, offers valuable insights into its safety profile in comparison to the widely used corticosteroid, dexamethasone.

This guide provides an objective comparison of the safety profiles of this compound and dexamethasone, drawing upon available experimental data from preclinical and clinical studies.

Comparative Safety Data

The following tables summarize the available quantitative safety data for fosdagrocorat (the prodrug of this compound) and dexamethasone. It is important to note that direct head-to-head preclinical toxicology and Phase I clinical trial data for this compound are limited in the public domain due to the discontinuation of its development. The data for fosdagrocorat is derived from a Phase IIb clinical trial in patients with rheumatoid arthritis.

Table 1: Clinical Trial Adverse Events (Fosdagrocorat vs. Prednisone - a comparator for Dexamethasone)

Adverse Event CategoryFosdagrocorat (1, 5, 10, 15 mg)Prednisone (5, 10 mg)Placebo
Treatment-Related AEs 19.5% (63/323 patients)Similar to FosdagrocoratNot explicitly stated
Serious AEs 2.8% (9/323 patients)Similar to FosdagrocoratNot explicitly stated
Adrenal Insufficiency 0 patients0 patients0 patients
Significant Infections 0 patients0 patients0 patients

Data from a 12-week, Phase IIb, randomized controlled trial of fosdagrocorat in patients with moderate to severe rheumatoid arthritis (NCT01393639)[1]. Prednisone is a glucocorticoid with a similar, though not identical, side effect profile to dexamethasone.

Table 2: Effects on Biomarkers of Bone Turnover and HPA Axis Suppression (Fosdagrocorat vs. Prednisone)

BiomarkerFosdagrocorat (1, 5, 10 mg)Prednisone (5 mg)
Bone Formation (P1NP) Non-inferiority criteria met-
Bone Resorption (uNTx:uCr) Varied considerably-
HPA Axis Suppression (Serum Cortisol) Dose-dependent reduction-

Data from the same Phase IIb trial of fosdagrocorat[1]. P1NP: procollagen type 1 N-terminal peptide; uNTx:uCr: urinary N-telopeptide to urinary creatinine ratio.

Table 3: Preclinical Toxicology Profile of Dexamethasone

Study TypeAnimal ModelKey Findings
Repeat-Dose Toxicity RatsThymus involution, morphological changes in the adrenal gland, decreased corticosterone and white blood cell counts at doses >10 µg/kg bw/day.[2]
Repeat-Dose Toxicity DogsTarget organs: thymus and adrenal gland. Reduced plasma corticosteroid concentrations and hepatic glycogen, increased serum lipid levels.[2]
Developmental Toxicity RatsMaternal toxicity at ≥50 µg/kg bw/day. Structural malformations (hydrops fetalis, cleft palate) at ≥1000 µg/kg bw/day. NOEL for embryotoxicity: 10 µg/kg bw/day.[2]
Safety Pharmacology Rabbits, MonkeysOcular implants: Transient and expected systemic effects (lower body weight, hematological and serum chemistry changes, immune system organ and adrenal pathology). Low incidence of posterior cortical lens opacities in rabbits with repeat doses.[3]

NOEL: No-Observed-Effect Level

Experimental Protocols

Fosdagrocorat Phase IIb Clinical Trial (NCT01393639) Safety Assessments [1][4]

  • Adverse Events (AEs): AEs were monitored and recorded throughout the 12-week study and a 4-week tapering period.

  • Laboratory Tests: Standard hematology and serum chemistry panels were assessed at baseline and regular intervals.

  • Biomarkers of Bone Turnover:

    • Bone Formation: Serum procollagen type 1 N-terminal peptide (P1NP) was measured at baseline and week 8.

    • Bone Resorption: The ratio of urinary N-telopeptide to urinary creatinine (uNTx:uCr) was measured at baseline and week 8.

  • Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression: Serum cortisol levels were measured to assess the degree of HPA axis suppression.

  • Metabolic Parameters: Glycosylated hemoglobin (HbA1c) and fasting plasma glucose were monitored.

Standard Preclinical Toxicology Studies for Corticosteroids (based on ICH Guidelines) [5][6][7]

  • Repeat-Dose Toxicity Studies: Typically conducted in two species (one rodent, one non-rodent) for a duration relevant to the intended clinical use. Endpoints include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, gross pathology, and histopathology of target organs.

  • Safety Pharmacology Studies: Evaluate the potential effects of the drug on vital functions, including the cardiovascular, respiratory, and central nervous systems.

  • Genotoxicity Studies: A battery of in vitro and in vivo tests to assess the potential for the drug to cause genetic mutations or chromosomal damage.

  • Reproductive and Developmental Toxicity Studies: Assess the potential effects on fertility, embryonic and fetal development, and pre- and postnatal development.

Signaling Pathways

Dexamethasone: A Classical Glucocorticoid

Dexamethasone exerts its effects by binding to the glucocorticoid receptor (GR) in the cytoplasm. This binding leads to the dissociation of heat shock proteins, allowing the activated GR-ligand complex to translocate to the nucleus. In the nucleus, the complex can act in two primary ways:

  • Transactivation: The GR dimerizes and binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes. This mechanism is also associated with many of the metabolic side effects of glucocorticoids.

  • Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby reducing the expression of inflammatory genes.

Dexamethasone_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dex Dexamethasone GR_HSP GR-HSP Complex Dex->GR_HSP Binds GR_Dex Activated GR-Dex Complex GR_HSP->GR_Dex Activation GR_Dimer GR Dimer GR_Dex->GR_Dimer Dimerization NFkB_AP1 NF-κB / AP-1 GR_Dex->NFkB_AP1 Inhibits (Transrepression) GRE GRE GR_Dimer->GRE Binds Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription GRE->Anti_Inflammatory_Genes Transactivation Metabolic_Genes Metabolic Gene Transcription (Side Effects) GRE->Metabolic_Genes Transactivation Pro_Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_AP1->Pro_Inflammatory_Genes Activates

Dexamethasone Signaling Pathway

This compound: A Selective Glucocorticoid Receptor Modulator (SGRM)

Dagrocorat, as an SGRM, is designed to selectively modulate the activity of the glucocorticoid receptor. The primary goal of SGRMs is to favor the transrepression pathway, which is believed to be responsible for the anti-inflammatory effects, while minimizing the transactivation pathway that contributes to many of the adverse effects of classical glucocorticoids. This "dissociation" of effects is the key theoretical advantage of SGRMs.

Dagrocorat_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dag Dagrocorat GR_HSP GR-HSP Complex Dag->GR_HSP Binds GR_Dag Activated GR-Dag Complex GR_HSP->GR_Dag Activation NFkB_AP1 NF-κB / AP-1 GR_Dag->NFkB_AP1 Strongly Inhibits (Transrepression) Reduced_Metabolic_SE Reduced Metabolic Side Effects GR_Dag->Reduced_Metabolic_SE Minimal Transactivation Pro_Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_AP1->Pro_Inflammatory_Genes Activates Anti_Inflammatory_Effect Anti-inflammatory Effect Pro_Inflammatory_Genes->Anti_Inflammatory_Effect

Dagrocorat (SGRM) Signaling Pathway

Conclusion

The available data suggests that this compound, through its prodrug fosdagrocorat, held the potential for an improved safety profile compared to traditional glucocorticoids like dexamethasone, particularly concerning metabolic and bone-related side effects. The Phase IIb clinical trial of fosdagrocorat demonstrated a comparable incidence of overall adverse events to prednisone at the doses tested, with no reported cases of adrenal insufficiency or significant infections[1]. The desired dissociation of anti-inflammatory efficacy from effects on bone turnover markers was observed to some extent, with fosdagrocorat showing a more favorable profile on a marker of bone formation compared to prednisone[1].

However, the discontinuation of Dagrocorat's development in Phase I trials means that a comprehensive, direct comparison of its safety profile with dexamethasone remains incomplete. The lack of extensive long-term safety data for Dagrocorat is a significant limitation. Dexamethasone, while having a well-documented and extensive side-effect profile, has been in clinical use for decades, providing a vast amount of safety data across various patient populations and indications.

For researchers and drug development professionals, the story of Dagrocorat underscores the ongoing challenge and importance of developing SGRMs that can truly separate the beneficial anti-inflammatory actions of glucocorticoids from their detrimental side effects. While the clinical journey of Dagrocorat may have ended, the insights gained from its investigation continue to inform the development of the next generation of safer anti-inflammatory therapies.

References

Safety Operating Guide

Proper Disposal Procedures for Dagrocorat Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety, operational, and disposal protocols for Dagrocorat hydrochloride, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing environmental impact.

Disclaimer: This guide is for informational purposes. Always consult your institution's Environmental Health and Safety (EHS) department and the official Safety Data Sheet (SDS) before handling or disposing of this chemical. All procedures must comply with local, state, and federal regulations.

Key Safety and Chemical Data

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Understanding its properties is the first step toward safe handling.

PropertyValue
GHS Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1]
Molecular Formula C₂₉H₃₀ClF₃N₂O₂[1]
Molecular Weight 531.01 g/mol [1]
Appearance Solid[2]
Solubility Soluble in DMSO (100 mg/mL)
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[1]
Storage Store at -20°C (powder) or -80°C (in solvent). Keep container tightly sealed in a cool, well-ventilated area.[1]

Standard Disposal Protocol

The primary disposal route for this compound and its waste is through an approved chemical waste management company. Never dispose of this chemical down the drain or in regular trash.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure the following PPE is worn:

  • Eye Protection: Safety goggles with side-shields.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]

  • Body Protection: Lab coat or other impervious clothing.[1]

  • Respiratory Protection: Use a suitable respirator if dust or aerosols may be generated.[1]

Step 2: Waste Segregation and Collection
  • Solid Waste:

    • Collect unused or expired this compound powder in its original container.

    • Place contaminated consumables (e.g., weigh boats, pipette tips, gloves, and wipes) in a designated, durable, and leak-proof hazardous waste container lined with a heavy-duty plastic bag.

  • Liquid Waste:

    • Collect all solutions containing this compound in a designated, leak-proof, and shatter-resistant hazardous waste container.

    • The first rinse of any glassware that has come into contact with the chemical must also be collected as hazardous waste.

Step 3: Labeling and Storage
  • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and solvent if applicable.

  • Keep waste containers securely sealed except when adding waste.

  • Store waste containers in a designated and secure satellite accumulation area, away from incompatible materials.

Step 4: Final Disposal
  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • The waste will be transported to an approved waste disposal plant for incineration or other appropriate treatment in accordance with regulations.[1]

Accidental Spill Protocol

In the event of a spill, prioritize safety and containment.

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Assess and Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE as listed above. For large or unmanageable spills, evacuate and call your institution's emergency response team.

  • Containment: Prevent the spill from spreading or entering drains.[1]

  • Cleanup:

    • Solid Spills: Gently sweep or scoop the material to avoid generating dust.

    • Liquid Spills: Use an absorbent material, such as diatomite or a universal binder, to soak up the liquid.[1]

  • Decontamination: Clean the spill area and any contaminated equipment by scrubbing with alcohol.[1]

  • Disposal: Place all cleanup materials (absorbents, contaminated wipes, etc.) into a designated hazardous waste container and dispose of it following the standard protocol.

Process Visualizations

This compound Disposal Workflow

DagrocoratDisposalWorkflow Figure 1. Disposal Workflow for this compound start Waste Generation ppe Wear Appropriate PPE start->ppe segregate Segregate Solid & Liquid Waste ppe->segregate label_waste Label Waste Container Correctly segregate->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs disposal Disposal via Approved Vendor contact_ehs->disposal SpillResponse Figure 2. Spill Response Decision Process spill Spill Occurs is_major Major Spill? spill->is_major evacuate Evacuate & Call EHS is_major->evacuate Yes is_trained Trained to Clean? is_major->is_trained No is_trained->evacuate No don_ppe Don PPE is_trained->don_ppe Yes contain Contain Spill don_ppe->contain cleanup Clean & Decontaminate contain->cleanup dispose Dispose of Cleanup Waste cleanup->dispose

References

Personal protective equipment for handling Dagrocorat hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Dagrocorat hydrochloride. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Communication

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]

  • Acute Aquatic Toxicity (Category 1), H400: Very toxic to aquatic life.[1]

  • Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[1]

It is imperative to wash skin thoroughly after handling and to avoid releasing it into the environment.[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. Engineering controls, such as fume hoods or ventilated enclosures, should be the primary method of exposure control, with PPE providing an essential secondary barrier.

Recommended PPE for Handling this compound

Situation Required Personal Protective Equipment
Routine Handling (Solid) Eye/Face Protection: Safety glasses with side shields or goggles.
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
Skin and Body Protection: Laboratory coat.
Routine Handling (in Solution) Eye/Face Protection: Chemical safety goggles. A face shield may be required for splash hazards.
Hand Protection: Double gloving with chemical-resistant gloves.
Skin and Body Protection: Chemical-resistant laboratory coat or gown.
Spill or Accidental Release Eye/Face Protection: Chemical safety goggles and a face shield.
Hand Protection: Heavy-duty, chemical-resistant gloves over standard laboratory gloves.
Skin and Body Protection: Chemical-resistant suit or apron over a laboratory coat.
Respiratory Protection: An N95-rated respirator or higher, depending on the scale of the spill and potential for aerosolization.

Operational Plans: Handling and Storage

Safe Handling Protocol:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[2] Read the Safety Data Sheet (SDS) thoroughly.

  • Engineering Controls: Conduct all handling of this compound powder and solutions in a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[1]

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing and Transfer: When weighing the solid compound, do so on a tared, contained surface within the fume hood to prevent contamination of the balance. Use appropriate tools (e.g., spatulas) to handle the material. Avoid generating dust.[1]

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate all surfaces and equipment.[1] Remove PPE in the designated area, avoiding cross-contamination. Wash hands and any exposed skin thoroughly with soap and water.[1]

  • Prohibited Actions: Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]

Storage Conditions:

  • Powder: Store at -20°C in a tightly sealed container.[1][3]

  • In Solvent: Store at -80°C.[1] Stock solutions at -80°C are stable for up to 6 months, while at -20°C, they are stable for 1 month.[4][5]

  • General: Keep in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1]

Emergency and Disposal Plans

Spill Management Protocol:

In the event of a spill, follow these steps to ensure safe and effective cleanup:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Wear the appropriate PPE for spill cleanup as detailed in the table above.[1]

  • Containment: For liquid spills, absorb the material with an inert, absorbent material such as diatomite or universal binders.[1] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]

  • Collection and Disposal: Collect all contaminated materials, including absorbents and cleaning supplies, into a labeled, sealed container for hazardous waste.[1]

Spill_Response_Workflow Start Spill Occurs Alert Alert Personnel & Evacuate Area Start->Alert Assess Assess Spill Size & Consult SDS Alert->Assess Don_PPE Don Appropriate PPE (Goggles, Face Shield, Gown, Double Gloves, Respirator) Assess->Don_PPE Contain_Solid Cover Solid Spill with Damp Paper Towels Don_PPE->Contain_Solid If Solid Contain_Liquid Contain Liquid Spill with Absorbent Material Don_PPE->Contain_Liquid If Liquid Cleanup Clean Spill Area (Work from outside in) Contain_Solid->Cleanup Contain_Liquid->Cleanup Decontaminate Decontaminate Surfaces with Alcohol Cleanup->Decontaminate Dispose Collect Waste in Sealed Hazardous Waste Container Decontaminate->Dispose Doff_PPE Remove PPE & Wash Hands Dispose->Doff_PPE End Spill Response Complete Doff_PPE->End

Caption: Workflow for managing a chemical spill of this compound.

Disposal Plan:

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Collection: Place all waste into a clearly labeled, sealed container.

  • Disposal: Dispose of the substance and its container in accordance with all applicable federal, state, and local regulations at an approved waste disposal plant.[1] Do not dispose of it down the drain or in general waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dagrocorat hydrochloride
Reactant of Route 2
Reactant of Route 2
Dagrocorat hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.